N-(4-Carboxycyclohexylmethyl)maleimide
Description
Properties
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-5-6-11(15)13(10)7-8-1-3-9(4-2-8)12(16)17/h5-6,8-9H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQILVUYCDHSGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145980 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64987-82-2, 69907-67-1 | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64987-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Maleimidomethyl)cyclohexanecarboxylic acid, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069907671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(MALEIMIDOMETHYL)CYCLOHEXANECARBOXYLIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CN76JAX09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(4-Carboxycyclohexylmethyl)maleimide: A Comprehensive Structural Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Carboxycyclohexylmethyl)maleimide is a bifunctional crosslinking reagent that contains both a maleimide group and a carboxyl group. This technical guide provides a detailed description of its chemical structure, physicochemical properties, and a visual representation of its molecular architecture. The information presented herein is intended to support researchers in the fields of bioconjugation, drug delivery, and diagnostics.
Chemical Identity and Properties
This compound is characterized by a central cyclohexyl ring, which imparts a rigid and defined spatial orientation to the two reactive groups. The maleimide moiety is a thiol-reactive group, enabling covalent bond formation with sulfhydryl groups on proteins and peptides. The terminal carboxyl group can be activated for conjugation to primary amines. The properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxylic acid |
| Molecular Formula | C12H15NO4 |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 1346603-31-0 |
| Canonical SMILES | O=C(O)C1CCC(CN2C(=O)C=CC2=O)CC1 |
| InChI Key | YWXYXGYZJBPYQY-UHFFFAOYSA-N |
Molecular Structure
The chemical structure of this compound is composed of three key functional components:
-
Maleimide Group: A five-membered ring containing two carbonyl groups adjacent to a carbon-carbon double bond. This group is highly reactive towards thiols (sulfhydryl groups) via a Michael addition reaction, forming a stable thioether bond.
-
Cyclohexyl Ring: A saturated six-carbon ring that acts as a rigid spacer between the maleimide and carboxyl groups. The methylene bridge connecting the ring to the maleimide nitrogen provides some rotational freedom.
-
Carboxyl Group: A carboxylic acid functional group (-COOH) that can be activated to react with primary amines, forming a stable amide bond.
The spatial arrangement of these groups is critical for its utility as a crosslinking agent, allowing for the controlled conjugation of different biomolecules.
Caption: 2D representation of this compound structure.
Logical Relationship of Functional Moieties
The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups, separated by a non-reactive spacer. This logical arrangement allows for a two-step conjugation strategy.
Caption: Logical workflow for a two-step conjugation using the reagent.
Disclaimer: This document is intended for informational purposes only. Researchers should consult relevant safety data sheets (SDS) and established laboratory protocols before handling this chemical compound.
N-(4-Carboxycyclohexylmethyl)maleimide chemical properties and IUPAC name
An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide
For researchers, scientists, and drug development professionals, this compound is a valuable tool in the field of bioconjugation and targeted protein degradation. This heterobifunctional crosslinking agent plays a crucial role in the synthesis of antibody-drug conjugates (ADCs), the development of PROTACs (Proteolysis Targeting Chimeras), and the labeling of biomolecules. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, along with a general experimental protocol for its use.
Nomenclature and Identification
-
IUPAC Name: 4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid[1][2]
-
Synonyms: 4-(Maleimidomethyl)cyclohexanecarboxylic Acid, 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid[3][4]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅NO₄ | [3][5][6] |
| Molecular Weight | 237.25 g/mol | [1][3][5][7] |
| Appearance | White to Almost white powder to crystal | [4][8] |
| Melting Point | 157-158°C | [5] |
| Boiling Point | 433.6±18.0 °C (Predicted) | [5] |
| Density | 1.329±0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.80±0.10 (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C or -20°C | [5][6] |
Core Reactivity and Mechanism of Action
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.[9] This dual reactivity is central to its utility in bioconjugation.
The two key reactive moieties are:
-
A Carboxylic Acid Group: This group can be activated to react with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[6] Activation is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or a similar activating agent.
-
A Maleimide Group: This group exhibits high reactivity towards sulfhydryl (thiol) groups, found in the side chain of cysteine residues.[6][9] The reaction, a Michael addition, results in a stable thioether linkage.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10]
This bifunctional nature allows for the controlled, stepwise conjugation of two different molecules, for instance, linking a protein to another protein, a peptide, a drug molecule, or a fluorescent probe.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile reagent in several advanced applications:
-
PROTAC Synthesis: This compound serves as an alkyl chain-based linker for the synthesis of PROTACs.[7][11] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[11] The carboxylic acid end of the linker can be coupled to a ligand for the E3 ligase, while the maleimide end can be attached to a ligand for the target protein (often via a cysteine residue).
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, a cytotoxic drug can be linked to a monoclonal antibody that specifically targets cancer cells. This compound can act as a linker to conjugate the drug to the antibody, often by reacting the maleimide group with a free cysteine on the antibody.
-
Bioconjugation and Labeling: This crosslinker is widely used to attach labels, such as fluorescent dyes or biotin, to proteins for detection and analysis. It is also employed to create protein-protein conjugates for studying protein interactions or generating fusion proteins with novel functions.[9]
Experimental Protocols
While specific protocols will vary depending on the molecules being conjugated, a general workflow for a two-step conjugation reaction using this compound is outlined below.
General Two-Step Conjugation Protocol
Objective: To conjugate a molecule with a primary amine (Molecule A) to a molecule with a sulfhydryl group (Molecule B).
Materials:
-
This compound
-
Molecule A (containing a primary amine)
-
Molecule B (containing a sulfhydryl group)
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Reaction Buffers:
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)
-
-
Quenching Reagent (e.g., a small molecule thiol like β-mercaptoethanol or cysteine)
-
Purification System (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute into the Activation Buffer. b. Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. This reaction is typically carried out for 15-30 minutes at room temperature.
-
Reaction with Primary Amine (Molecule A): a. Add Molecule A to the activated linker solution. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C to form an amide bond. c. Remove excess, unreacted linker and activation reagents, typically through dialysis or size-exclusion chromatography.
-
Reaction with Sulfhydryl Group (Molecule B): a. Dissolve the maleimide-activated Molecule A in the Conjugation Buffer (pH 6.5-7.5). b. Add Molecule B to the solution. c. Incubate the reaction mixture for 1-2 hours at room temperature. The maleimide group will specifically react with the sulfhydryl group on Molecule B to form a stable thioether bond.
-
Quenching: a. Add a quenching reagent to cap any unreacted maleimide groups, preventing non-specific reactions.
-
Purification: a. Purify the final conjugate using an appropriate chromatographic technique to separate the desired conjugate from unreacted starting materials and byproducts.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Chemical structure of this compound.
Caption: General workflow for a two-step bioconjugation reaction.
Caption: Reaction mechanism between a maleimide and a thiol group.
References
- 1. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid | C12H15NO4 | CID 11548799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinivex.com [clinivex.com]
- 3. scbt.com [scbt.com]
- 4. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid 64987-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-[4-(-Carboxycyclohexylmethyl)]maleimide | 64987-82-2 [amp.chemicalbook.com]
- 6. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 7. This compound | PROTAC linker | TargetMol [targetmol.com]
- 8. N-[4-(-Carboxycyclohexylmethyl)]maleimide, CasNo.64987-82-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Synthesis of N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for N-(4-Carboxycyclohexylmethyl)maleimide, a key bifunctional linker molecule. The information presented herein is intended to equip researchers, scientists, and professionals in the field of drug development with the necessary knowledge to synthesize and utilize this compound effectively. This guide includes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthesis pathways.
Introduction
This compound, also known as 4-(maleimidomethyl)cyclohexanecarboxylic acid, is a valuable crosslinking reagent in bioconjugation and pharmaceutical development. Its structure incorporates a reactive maleimide group and a terminal carboxylic acid, enabling the covalent linkage of molecules containing sulfhydryl and primary amine groups, respectively. This heterobifunctional nature makes it an ideal linker for creating stable bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The cyclohexane ring in its structure enhances the stability of the maleimide group, preventing premature hydrolysis.
Synthesis Pathways
The primary and most direct pathway for the synthesis of this compound involves a two-step process starting from commercially available reagents:
Step 1: Acylation of 4-(Aminomethyl)cyclohexanecarboxylic Acid with Maleic Anhydride. This initial step involves the reaction of the primary amine of 4-(aminomethyl)cyclohexanecarboxylic acid with maleic anhydride to form the intermediate, N-(4-carboxycyclohexylmethyl)maleamic acid. This reaction is typically carried out in a suitable solvent at room temperature.
Step 2: Cyclodehydration of the Maleamic Acid Intermediate. The maleamic acid intermediate is then subjected to cyclodehydration to form the final maleimide ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate. Alternatively, a one-pot synthesis can be employed where the cyclization is induced by refluxing the initial reaction mixture.
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of a tranexamic acid prodrug. Tranexamic acid is chemically identical to 4-(aminomethyl)cyclohexanecarboxylic acid.
Materials and Reagents
-
4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid)
-
Maleic Anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1N
-
Ethyl Acetate
-
Petroleum Ether
Synthesis Procedure
This protocol describes a one-pot synthesis method.
Step 1: Formation of N-(4-carboxycyclohexylmethyl)maleamic acid
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(aminomethyl)cyclohexanecarboxylic acid in 100 mL of anhydrous THF.
-
Prepare a solution of 0.5 g of NaOH in 50 mL of dry THF and add it to the reaction mixture.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Slowly add 10 mmol of maleic anhydride to the reaction mixture.
-
Continue stirring at room temperature for 10 hours to ensure the complete formation of the maleamic acid intermediate.
Step 2: Cyclodehydration to this compound
-
After the 10-hour stirring period, reflux the reaction mixture for two hours.
-
Cool the reaction mixture to room temperature. A white precipitate of the product should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with ice-cold water and then with petroleum ether.
-
Dry the product under vacuum to obtain this compound.
The workflow for this experimental protocol is illustrated below:
Quantitative Data
While specific quantitative data for the yield and purity of isolated this compound from the adapted protocol is not provided in the source material, typical yields for the synthesis of N-substituted maleimides via the two-step procedure are generally high. The acylation step often proceeds with near-quantitative yield, while the cyclodehydration step can have yields ranging from 75% to over 95%, depending on the specific substrate and reaction conditions.
| Parameter | Typical Range | Notes |
| Yield of Maleamic Acid | > 95% | The intermediate is often used without further purification. |
| Yield of Maleimide | 75 - 95% | Dependent on cyclodehydration method and purification. |
| Purity | > 95% | Achievable with standard purification techniques like recrystallization. |
Table 1: Typical Quantitative Data for N-Substituted Maleimide Synthesis.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in high yields through a two-step, one-pot reaction. The provided protocol offers a reliable method for obtaining this versatile crosslinker. For researchers in drug development and bioconjugation, the ability to efficiently synthesize this compound opens up numerous possibilities for creating novel and effective therapeutic and diagnostic agents. Further optimization of the reaction conditions and purification methods may be necessary to achieve the desired purity and yield for specific applications.
An In-depth Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide
CAS Number: 64987-82-2
Abstract
N-(4-Carboxycyclohexylmethyl)maleimide is a heterobifunctional crosslinker pivotal in the fields of bioconjugation and drug development. Its unique structure, featuring a thiol-reactive maleimide group and a carboxyl group amenable to amine coupling, enables the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of its physicochemical properties, applications—with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their work.
Core Properties and Specifications
This compound, also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, is a white to off-white solid compound. Its molecular structure combines a reactive maleimide moiety with a cyclohexylcarboxylic acid, providing a defined spatial separation and chemical reactivity for conjugation strategies.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection, reaction temperatures, and storage.
| Property | Value | Source(s) |
| CAS Number | 64987-82-2 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 237.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 91 °C or 157-158 °C | [4][5] |
| Boiling Point (Predicted) | 433.6 ± 18.0 °C | [5] |
| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.80 ± 0.10 | [5] |
| Purity | ≥97.0% (NMR) | [3] |
Solubility
The solubility of this compound is a critical factor for its application in various reaction media.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 200 mg/mL (842.99 mM) | [6] |
| Methanol | Soluble | [4][5] |
| Chloroform | Soluble | [5] |
Note: The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[6]
Storage and Stability
Proper storage is crucial to maintain the reactivity and integrity of the compound.
| Condition | Duration | Source(s) |
| Powder at -20°C | 3 years | [3] |
| Powder at 4°C | 2 years | [3] |
| In solvent at -80°C | 6 months | [3][6] |
| In solvent at -20°C | 1 month | [3][6] |
Synthesis and Chemical Reactivity
The core utility of this compound lies in its bifunctional nature, which is depicted in the reactivity diagram below.
Caption: Dual reactivity of the maleimide and carboxyl groups.
The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins, to form a stable thioether bond.[7] This reaction is most efficient at a pH range of 6.5-7.5. The terminal carboxylic acid can be activated, for example with carbodiimides like EDC or reagents such as HATU, to react with primary amines (e.g., lysine residues) forming a stable amide bond.[7]
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a versatile tool for crosslinking proteins, conjugating drugs to antibodies, and as a key component in the synthesis of PROTACs.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, a linker is used to attach a potent cytotoxic drug to a monoclonal antibody. This compound can function as a component of such a linker. The carboxyl group can be used to attach the linker to the drug molecule, while the maleimide group can react with cysteine residues on the antibody, which may be naturally present or engineered for site-specific conjugation.
PROTAC Linker
A significant application of this molecule is as a linker in the synthesis of PROTACs.[6][8][9] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system (UPS).[7][10][11]
The structure of this compound allows it to be incorporated into the linker region of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand.
The mechanism of action for a PROTAC is a catalytic cycle that leverages the cellular protein degradation machinery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Protocol for Maleimide-Thiol Bioconjugation
This protocol describes the conjugation of a maleimide-containing molecule to a protein via its cysteine residues.
Materials:
-
Protein with accessible thiol groups (1-10 mg/mL)
-
This compound or a derivative
-
Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Organic Solvent: Anhydrous DMSO or DMF.
-
Quenching Reagent: L-cysteine or N-acetylcysteine.
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[1][12]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteine residues involved in disulfide bonds, add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.[1][8] Note: If using DTT as the reducing agent, it must be removed by dialysis or desalting column prior to adding the maleimide reagent.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide compound in anhydrous DMSO or DMF.[8][9]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein). The optimal ratio should be determined empirically.[8][13]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8][9]
-
(Optional) Quenching: To stop the reaction, add a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
The workflow for this general conjugation is illustrated below.
Caption: Step-by-step workflow for protein-maleimide conjugation.
Protocol for Amine Coupling of the Carboxyl Group
This protocol outlines the activation of the carboxyl group for reaction with a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HATU.
-
Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4).
-
Organic Solvent: Anhydrous DMSO or DMF.
-
Purification system: HPLC or column chromatography.
Procedure:
-
Carboxyl Activation (Two-step with EDC/NHS): a. Dissolve this compound in an appropriate organic solvent or buffer. b. Add a 1.5-fold molar excess of both EDC and NHS. c. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Amine Coupling: a. Add the amine-containing molecule to the activated carboxyl solution. A slight molar excess of the amine may be used. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using an appropriate chromatographic method such as reverse-phase HPLC.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex biomolecular conjugates. Its well-defined structure and dual reactivity provide a robust platform for creating stable linkages in ADCs, PROTACs, and other labeled proteins and peptides. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this crosslinker in their scientific endeavors, contributing to advancements in targeted therapeutics and diagnostics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. scbt.com [scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic Acid 64987-82-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-[4-(-Carboxycyclohexylmethyl)]maleimide | 64987-82-2 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. biotium.com [biotium.com]
- 10. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 11. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
A Technical Guide to the Solubility and Stability of N-(4-Carboxycyclohexylmethyl)maleimide in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-(4-Carboxycyclohexylmethyl)maleimide and its derivatives in aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction
This compound and its activated esters, such as the N-hydroxysuccinimide (NHS) ester commonly known as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are heterobifunctional crosslinkers. They serve as a crucial bridge, covalently linking amine-containing molecules to sulfhydryl-containing molecules. The maleimide moiety selectively reacts with thiols, while the carboxyl group (or its activated form) reacts with primary amines. The cyclohexyl group in the spacer arm enhances the stability of the maleimide group compared to linkers lacking this feature[1].
This guide will delve into the specifics of solubility in various solvents and aqueous buffer systems, and the critical factors governing the stability of the maleimide ring, both pre- and post-conjugation.
Solubility of this compound and its Derivatives
The solubility of these crosslinkers is a key consideration for their practical application in bioconjugation, which is typically performed in aqueous environments.
Solubility in Organic Solvents
This compound and its NHS ester (SMCC) are sparingly soluble in aqueous solutions but readily soluble in polar aprotic organic solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 200 mg/mL (842.99 mM) | [2] |
| SMCC (NHS ester) | DMSO | 67 mg/mL (200.4 mM) | [3] |
| SMCC (NHS ester) | DMF | Soluble | [1] |
| DM1-SMCC | DMSO | ~12 mg/mL | [4] |
| DM1-SMCC | DMF | ~16 mg/mL | [4] |
Table 1: Solubility of this compound and its derivatives in organic solvents.
For practical use, stock solutions are prepared in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][5].
Solubility in Aqueous Buffers
Direct dissolution in aqueous buffers is challenging for the non-sulfonated forms. Typically, a concentrated stock solution in an organic solvent is added to the aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough (generally <10%) to maintain the stability and solubility of the biomolecules involved[1][5].
For applications requiring higher aqueous solubility, sulfonated versions like Sulfo-SMCC are available, which can be dissolved directly in water and aqueous buffers up to approximately 5 mg/mL[1]. A proprietary formulation, SMCC Plus™, is also reported to have enhanced water solubility[6][7].
| Compound | Aqueous System | Solubility | Notes | Reference |
| Sulfo-SMCC | Water / Aqueous Buffers | ~5 mg/mL | Solubility decreases with increasing salt concentration. | [1] |
| DM1-SMCC | 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [4] |
Table 2: Solubility of water-soluble derivatives in aqueous systems.
Stability of the Maleimide Group
The stability of the maleimide functional group is paramount for efficient and specific conjugation. The primary degradation pathway for the maleimide ring in aqueous solution is hydrolysis.
pH-Dependent Hydrolysis
The maleimide group's stability is highly dependent on the pH of the aqueous buffer.
-
Acidic to Neutral pH (pH < 7.5): The maleimide group is relatively stable. The optimal pH range for the reaction with thiols is between 6.5 and 7.5[1]. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines[5].
-
Alkaline pH (pH > 7.5): The rate of hydrolysis of the maleimide ring increases significantly with increasing pH[1][5]. This hydrolysis results in the opening of the maleimide ring to form a maleamic acid derivative, which is unreactive towards sulfhydryl groups[5][8].
-
Strongly Acidic pH (pH < 4): The rate of hydrolysis becomes independent of pH[8].
The general mechanism for the hydrolysis of N-substituted maleimides involves the nucleophilic attack of a hydroxide ion on a carbonyl carbon of the maleimide ring, leading to ring opening.
Structural Influences on Stability
The structure of the N-substituent on the maleimide ring influences its stability.
-
N-alkyl vs. N-aryl: N-alkyl maleimides, such as those in the SMCC family, are generally more stable against hydrolysis than N-aryl maleimides[9].
-
Cyclohexane Spacer: The cyclohexane ring present in the spacer arm of SMCC derivatives decreases the rate of maleimide hydrolysis compared to linkers without this feature[1]. This enhanced stability allows for the preparation and even lyophilization of maleimide-activated proteins for later use[1].
Stability of the Thiosuccinimide Conjugate
After the maleimide reacts with a thiol, a thiosuccinimide linkage is formed. The stability of this conjugate is also a critical factor, as it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate, particularly in the presence of other thiols[10].
However, the thiosuccinimide ring itself can undergo hydrolysis, especially at a slightly basic pH. This ring-opening results in a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction[5][11]. This can be an advantageous feature for enhancing the long-term stability of the conjugate.
Storage and Handling Recommendations
To maximize the stability and utility of this compound and its derivatives, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][12] |
| Powder | 4°C | 2 years | [2] |
| Stock Solution in Organic Solvent | -80°C | 6 months | [2][12] |
| Stock Solution in Organic Solvent | -20°C | 1 month | [2][12] |
Table 3: Recommended storage conditions.
It is strongly advised not to store these reagents in aqueous solutions[5]. Aqueous solutions should be prepared immediately before use.
Experimental Protocols
The following sections provide detailed methodologies for assessing solubility and stability, as well as a general protocol for a two-step conjugation reaction.
Protocol for Solubility Assessment
This protocol outlines a method to determine the solubility of a maleimide compound in a specific aqueous buffer.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the maleimide compound in a suitable, dry organic solvent (e.g., 100 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.2) to create a range of final concentrations. Ensure the final percentage of the organic solvent is consistent across all dilutions and as low as possible.
-
Equilibration: Gently agitate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow them to reach equilibrium.
-
Observation and Measurement:
-
Visually inspect each solution for any precipitation.
-
For a quantitative measurement, centrifuge the samples to pellet any undissolved compound.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
-
Determination of Solubility: The highest concentration at which the compound remains fully dissolved is considered its solubility under those conditions.
Protocol for Stability (Hydrolysis Rate) Assessment
This protocol uses HPLC to monitor the degradation of the maleimide compound over time in an aqueous buffer.
-
Reaction Setup:
-
Prepare a solution of the maleimide compound in the aqueous buffer of interest (e.g., phosphate buffer at pH 8.0) at a known concentration. This is typically done by diluting a concentrated stock solution.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional): If necessary, quench the hydrolysis by adding a solution that rapidly lowers the pH (e.g., a small amount of concentrated phosphoric acid).
-
HPLC Analysis:
-
Inject the samples onto a reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the intact maleimide compound from its hydrolysis product (maleamic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the intact maleimide compound at each time point.
-
Plot the percentage of remaining maleimide compound versus time.
-
From this data, the half-life (t₁/₂) of the maleimide in that buffer can be calculated.
-
General Two-Step Conjugation Protocol using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule.
-
Protein Preparation:
-
Dissolve the amine-containing protein (Protein-NH₂) in an amine-free buffer at pH 7.2-8.0 (e.g., PBS).
-
Dissolve the sulfhydryl-containing molecule (Molecule-SH) in a suitable buffer at pH 6.5-7.5. If the sulfhydryl is a cysteine in another protein, ensure any other disulfides are either protected or not accessible.
-
-
Maleimide Activation of Protein-NH₂:
-
Prepare a fresh stock solution of SMCC in DMSO.
-
Add a molar excess of the SMCC solution to the Protein-NH₂ solution.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SMCC using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.2). This step is crucial to prevent the NHS ester from reacting with the sulfhydryl-containing molecule if it also contains amines.
-
-
Conjugation to Molecule-SH:
-
Immediately add the maleimide-activated protein to the Molecule-SH solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final conjugate using appropriate chromatography techniques (e.g., size-exclusion or ion-exchange chromatography) to remove any unreacted molecules.
Conclusion
The solubility and stability of this compound are critical parameters that must be carefully managed for successful bioconjugation. While sparingly soluble in aqueous solutions, its derivatives can be effectively used by preparing stock solutions in organic solvents or by using water-soluble analogs like Sulfo-SMCC. The stability of the maleimide group is highly pH-dependent, with optimal stability and reactivity towards thiols observed between pH 6.5 and 7.5. Hydrolysis of the maleimide ring is a key consideration, especially at higher pH values. By understanding and controlling these factors, researchers can effectively utilize this versatile crosslinker for the development of novel bioconjugates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. SMCC Plus™ *Enhanced water solubility, crosslinking efficiency and stability* | AAT Bioquest [aatbio.com]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Maleimide Reaction with Cysteine Thiols for Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of maleimides with the thiol groups of cysteine residues is a cornerstone of modern bioconjugation chemistry, prized for its high selectivity and efficiency under mild, physiological conditions. This powerful ligation strategy is extensively utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), the creation of fluorescently labeled proteins for imaging studies, and the immobilization of proteins for various biotechnological applications. This technical guide provides a comprehensive exploration of the core mechanism of the maleimide-thiol reaction, including its kinetics, influencing factors, and prevalent side reactions. Detailed experimental protocols for studying this reaction and quantitative data are presented to provide a practical resource for researchers in the field.
The Core Chemistry: A Michael Addition Reaction
The fundamental mechanism of the maleimide-cysteine reaction is a Michael addition. In this reaction, the deprotonated thiol group (thiolate) of a cysteine residue, acting as a potent nucleophile, attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring. This nucleophilic attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1][2]
The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, ensuring a high degree of specificity for cysteine residues over other amino acid side chains like lysine.[3][4]
Key Parameters Influencing the Reaction
The efficiency, rate, and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters.
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range is between 6.5 and 7.5.[3] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine residues) becomes more competitive, leading to a loss of selectivity.[4][5]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Room temperature offers faster kinetics, while 4°C can be beneficial for sensitive proteins to minimize degradation during longer incubation times.
-
Stoichiometry: A molar excess of the maleimide reagent (typically 5- to 20-fold) is generally used to drive the reaction to completion.[6]
-
Solvent: While the reaction proceeds readily in aqueous buffers, a water-miscible organic co-solvent like DMSO or DMF may be necessary to dissolve hydrophobic maleimide reagents. The final concentration of the organic solvent should be kept low (typically below 10%) to avoid denaturation of the protein.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol reaction, providing a basis for experimental design and optimization.
Table 1: Reaction Kinetics and Conditions
| Parameter | Value/Range | Conditions | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [2][3] |
| Reaction Temperature | 4°C - 25°C | [6] | |
| Reaction Time | 1 - 4 hours | At room temperature | [6] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | [6] | |
| Second-Order Rate Constant | 10² - 10⁴ M⁻¹s⁻¹ | pH dependent | [5] |
| Typical Conjugation Efficiency | > 90% | Optimized conditions | [6] |
Table 2: Stability and Side Reactions of Thiosuccinimide Adduct
| Parameter | Value/Range | Conditions | Reference(s) |
| Half-life of Adduct (Retro-Michael) | 20 - 80 hours | In presence of glutathione | [7][8][9] |
| Half-life of Ring-Opened Adduct | > 2 years | [10] | |
| Maleimide Hydrolysis Half-life | 17.9 minutes (Dibromomaleimide) | pH 7.4 | [6] |
| Thiazine Rearrangement | Significant at pH ≥ 7.3 | N-terminal cysteine | [11] |
Side Reactions and Stability Considerations
While the maleimide-thiol reaction is highly efficient, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.
Hydrolysis of the Maleimide Ring
The maleimide ring is susceptible to hydrolysis, which increases with pH.[3] This hydrolysis opens the ring to form a non-reactive maleamic acid. If this occurs before the reaction with the thiol, the maleimide becomes inactivated. Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the pH within the optimal range.
Retro-Michael Reaction and Adduct Stability
The thioether bond formed in the thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[2][9] This reversibility can lead to the transfer of the conjugated payload to other molecules, causing off-target effects and reducing the efficacy of therapeutics like ADCs.[12]
Ring-Opening Hydrolysis of the Thiosuccinimide Adduct
Interestingly, the thiosuccinimide adduct itself can undergo hydrolysis of its imide ring. This ring-opening reaction forms a stable succinamic acid thioether that is resistant to the retro-Michael reaction.[12][13] This process can be slow for standard maleimide conjugates but can be accelerated by using maleimides with electron-withdrawing N-substituents, thereby providing a strategy to produce more stable conjugates.[10]
Thiazine Rearrangement
When a maleimide reacts with a peptide or protein containing an unprotected N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[1][12] This thiazine product is a structural isomer of the desired conjugate and has identical mass, making it difficult to distinguish by mass spectrometry alone.[14] This rearrangement is more prominent at neutral to basic pH and can be suppressed by performing the conjugation at a more acidic pH (e.g., below 6.0).[14]
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
This protocol describes a general method for conjugating a maleimide-containing molecule to a protein with an accessible cysteine residue.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug-linker)
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4)
-
Reducing agent (e.g., TCEP, DTT) - optional
-
Quenching solution (e.g., L-cysteine or N-acetylcysteine)
-
Organic solvent (e.g., DMSO or DMF) for dissolving the maleimide reagent
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional): If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of a suitable organic solvent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is light-sensitive.
-
Quenching the Reaction: Add the quenching solution to a final concentration that is in excess of the initial maleimide concentration to react with any unreacted maleimide.
-
Purification: Remove excess reagents and the quenched maleimide by size-exclusion chromatography, dialysis, or another suitable purification method.
Protocol 2: Monitoring Reaction Progress by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
At various time points during the conjugation reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately.
-
Inject the sample onto the HPLC system.
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it has a chromophore. The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have different retention times.
Protocol 3: Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) in ADCs.
Materials:
-
Mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)
-
Sample preparation reagents (e.g., desalting columns)
Procedure:
-
Sample Preparation: Desalt the purified conjugate to remove non-volatile salts.
-
Mass Analysis: Infuse the prepared sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range for the intact protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weights of the species present. The mass of the conjugate will be the sum of the mass of the protein and the mass of the attached molecule(s). The distribution of peaks can be used to determine the heterogeneity of the conjugation and the average DAR.
References
- 1. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.uvm.edu [primo.uvm.edu]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to N-(4-Carboxycyclohexylmethyl)maleimide: Core Applications in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(4-Carboxycyclohexylmethyl)maleimide and its activated ester derivatives, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are cornerstone heterobifunctional crosslinkers in modern biotechnology and drug development.[1][2] These reagents enable the precise covalent linkage of two distinct biomolecules, a process central to the creation of advanced therapeutics and diagnostic tools.[3] Featuring a maleimide group reactive toward sulfhydryl moieties and a carboxyl group (often activated as an N-hydroxysuccinimide ester) reactive toward primary amines, this crosslinker facilitates a controlled, sequential conjugation process.[4] Its principal application lies in the development of Antibody-Drug Conjugates (ADCs), where it serves as a stable, non-cleavable linker connecting a monoclonal antibody to a potent cytotoxic payload.[5] This guide provides an in-depth overview of its mechanism, key applications, quantitative performance metrics, and detailed experimental protocols, empowering researchers to effectively leverage this versatile tool.
Physicochemical Properties
A foundational understanding of the crosslinker's properties is essential for its effective application in bioconjugation protocols. The compound, also known as 4-(Maleimidomethyl)cyclohexanecarboxylic acid, possesses distinct characteristics that dictate its use.[6][7]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₅NO₄ | [6][7] |
| Molecular Weight | 237.25 g/mol | [6][7] |
| Reactive Towards | Sulfhydryls (-SH), Primary Amines (-NH₂) (after carboxyl activation) | [8][9] |
| Spacer Arm Length | 8.3 Å (for SMCC derivative) | [2] |
| Key Feature | Cyclohexane bridge enhances maleimide stability against hydrolysis. | [4][10] |
Note: The table refers to the base compound. The widely used SMCC derivative (C₁₆H₁₈N₂O₆, MW: 334.3 g/mol ) includes the NHS ester group for amine reactivity.[2]
Core Application: Antibody-Drug Conjugates (ADCs)
The most prominent application of this compound-based linkers is in the construction of ADCs for targeted cancer therapy.[2][5] In this context, the linker, typically SMCC, acts as a stable bridge between a tumor-targeting antibody and a cytotoxic drug.
Mechanism of Action in ADCs
The non-cleavable nature of the SMCC linker is critical to its function.[5] It ensures that the cytotoxic payload remains securely attached to the antibody while in systemic circulation, which minimizes off-target toxicity and enhances safety.[5] The release of the active drug occurs only after the ADC binds to its target antigen on a cancer cell, is internalized, and the antibody component is fully degraded by enzymes within the lysosome.[5] This intracellular release mechanism is a hallmark of ADCs employing this linker technology.
Caption: Mechanism of action for an ADC with a non-cleavable SMCC linker.
Performance and Stability Data
The stability of the thioether bond formed between the maleimide and a cysteine residue is a critical performance parameter. However, this linkage can be susceptible to a retro-Michael elimination reaction, leading to premature drug deconjugation.[11]
| Parameter | Observation | Reference(s) |
| In Vivo Stability | An ADC with a classic SMCC linker showed a 29% decrease in its drug-to-antibody ratio (DAR) after 7 days in mice. | [11] |
| Plasma Degradation | SMCC-linked conjugates exhibited 38% degradation after 120 hours in mouse plasma. | [11] |
| Pharmacokinetics (ADC) | A maytansinoid (DM1) conjugate with an SMCC linker showed a half-life (t₁/₂) of 10.4 days and clearance (CL) of 0.7 mL/h/kg in mice. | [12] |
| Improved Stability | N-aryl maleimides show <20% deconjugation over 7 days in serum, compared to 35-67% for traditional N-alkyl maleimides like SMCC. | [13] |
General Bioconjugation Workflow & Protocol
The heterobifunctional nature of SMCC allows for a controlled, two-step conjugation process, which is essential for minimizing the formation of unwanted homodimers.[1][4]
Caption: General two-step workflow for bioconjugation using SMCC.
Detailed Experimental Protocol: Two-Step Conjugation
This protocol provides a general methodology for conjugating an amine-containing protein to a sulfhydryl-containing molecule using SMCC.[4][8] Optimization is often required for specific applications.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfhydryl-containing molecule (e.g., peptide, drug).
-
SMCC crosslinker.
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Reaction Buffers: PBS (pH 7.2-8.0) and a second buffer at pH 6.5-7.5 (e.g., MES or HEPES).
-
Desalting columns or dialysis equipment for purification.
-
(Optional) Reducing agent like TCEP or DTT if thiols are not free.
Procedure:
Step 1: Maleimide-Activation of the Amine-Containing Protein
-
Prepare SMCC: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration typically 10-20 mM.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved SMCC to the amine-containing protein solution.[4] The final concentration of the organic solvent should be minimized (<10%) to prevent protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[8] The reaction is most efficient at a pH of 7.0 to 9.0.[4]
-
Purification: Remove excess, non-reacted SMCC and the NHS by-product using a desalting column or dialysis against a buffer at pH 6.5-7.5.[4] This step is crucial to prevent the sulfhydryl-containing molecule from reacting with any remaining free crosslinker. The resulting product is a stable, maleimide-activated protein intermediate.[10]
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Prepare Thiolated Molecule: Ensure the sulfhydryl-containing molecule has a free thiol group. If it exists as a disulfide-bonded dimer, it must first be reduced (e.g., with TCEP) and purified.
-
Conjugation Reaction: Add the thiol-containing molecule to the purified, maleimide-activated protein from Step 1.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8] This reaction proceeds optimally at a pH of 6.5-7.5 to form a stable thioether bond.[4]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Final Purification: Purify the final antibody-drug conjugate to remove any unreacted molecules and by-products using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[8]
Other Key Applications
While ADC development is a primary focus, the versatility of this compound extends to other critical areas of biotechnology.
-
Immunogen Preparation: Covalently linking haptens (small molecules) to larger carrier proteins (like KLH or BSA) to elicit a robust immune response for antibody production.[4]
-
Protein Immobilization: Attaching enzymes or antibodies to solid supports (e.g., beads, plates) for use in immunoassays, biosensors, or affinity chromatography.[14]
-
Fluorescent and Biotin Labeling: Conjugating proteins with fluorescent dyes or biotin for detection and analysis in various biological assays.[15]
Conclusion
This compound and its derivatives are indispensable reagents in the biotechnological toolkit. Their heterobifunctional nature provides a robust and controllable method for creating complex bioconjugates. The stability conferred by its cyclohexane spacer arm makes it particularly suitable for multi-step procedures.[2][4] While its primary role in the development of life-saving antibody-drug conjugates is well-established, its utility in diagnostics, immunoassays, and fundamental protein research continues to make it a vital tool for scientific innovation. As research progresses, novel maleimide variants are being developed to further improve conjugate stability, highlighting the ongoing importance of this core chemical strategy.[13][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 9. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 10. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. nbinno.com [nbinno.com]
- 16. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-(4-Carboxycyclohexylmethyl)maleimide (SMCC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent labeling of proteins using the heterobifunctional crosslinker N-(4-Carboxycyclohexylmethyl)maleimide, commonly known as SMCC. The protocol outlines a two-step reaction process that enables the specific conjugation of a protein containing primary amines (e.g., lysine residues) to a molecule containing a sulfhydryl group (e.g., a cysteine residue on another protein or a thiol-containing small molecule).
SMCC is a non-cleavable and membrane-permeable crosslinker.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines at a pH of 7.0-9.0 to form stable amide bonds, and a maleimide group that reacts with sulfhydryl groups at a pH of 6.5-7.5 to form stable thioether bonds.[2][3] The cyclohexane ring in the spacer arm of SMCC confers stability to the maleimide group, reducing the rate of hydrolysis and allowing for the preparation and potential storage of maleimide-activated proteins.[1][2] This makes SMCC a preferred reagent for creating antibody-drug conjugates (ADCs), enzyme-labeled antibodies for immunoassays, and for studying protein-protein interactions.[4][5]
Quantitative Data for SMCC Crosslinking
Successful protein conjugation with SMCC is influenced by several quantitative parameters. The following tables provide a summary of key reaction conditions and recommended molar excess of the crosslinker.
Table 1: Key Reaction Conditions for SMCC Crosslinking
| Parameter | Amine-Reactive Step (NHS Ester) | Sulfhydryl-Reactive Step (Maleimide) |
| Optimal pH Range | 7.0 - 9.0[2][3] | 6.5 - 7.5[2][3] |
| Incubation Temperature | Room Temperature or 4°C[6] | Room Temperature or 4°C[6] |
| Incubation Time | 30 - 60 minutes[7] | 1 - 2 hours[7] |
Table 2: Recommended Molar Excess of SMCC for Protein Activation
| Protein Concentration | Molar Excess of SMCC (SMCC:Protein) |
| < 1 mg/mL | 40 - 80-fold[2] |
| 1 - 4 mg/mL | 20-fold[2] |
| 5 - 10 mg/mL | 5 - 10-fold[2] |
Note: These are starting recommendations. Empirical testing is necessary to determine the optimal ratios for a specific application.[1][2]
Experimental Protocols
The following is a detailed two-step protocol for the conjugation of two proteins using SMCC.
Materials and Reagents:
-
Protein 1 (containing primary amines, Protein-NH₂)
-
Protein 2 (containing free sulfhydryls, Protein-SH)
-
This compound (SMCC)[6]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine- and sulfhydryl-free buffer, pH 7.2-7.5[6]
-
Desalting columns[6]
-
Optional: Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)[2]
Protocol 1: Activation of Protein 1 with SMCC
-
Preparation of Protein 1: Prepare the amine-containing protein (Protein-NH₂) in the Conjugation Buffer.[6] Ensure the buffer is free of primary amines, such as Tris.
-
Preparation of SMCC Solution: Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6] Immediately before use, dissolve the SMCC in anhydrous DMSO or DMF to create a stock solution (e.g., 50 mM).[6]
-
Activation Reaction: Add the calculated amount of the SMCC stock solution to the Protein 1 solution.[2] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2-3 hours on ice.[6]
-
Removal of Excess SMCC: Remove the unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.[3][6] This step is critical to prevent the maleimide groups from reacting with any sulfhydryl groups on Protein 1 and to avoid quenching the sulfhydryl groups on Protein 2.
Protocol 2: Conjugation of Activated Protein 1 with Protein 2
-
Preparation of Protein 2: If necessary, reduce any disulfide bonds on Protein 2 to generate free sulfhydryls. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[8] The TCEP must then be removed using a desalting column equilibrated with a degassed buffer at pH 6.5-7.5.[9]
-
Conjugation Reaction: Immediately after purifying the maleimide-activated Protein 1, combine it with Protein 2 in the desired molar ratio.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[7][10]
-
Analysis: The efficiency of the conjugation can be assessed by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the conjugate can be visualized.[3] Further characterization can be performed using techniques like mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction of protein labeling with SMCC.
Caption: Experimental workflow for the two-step protein labeling with SMCC.
Caption: Chemical reaction of SMCC with amine and sulfhydryl groups.
References
- 1. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. nbinno.com [nbinno.com]
- 6. proteochem.com [proteochem.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Antibody-Drug Conjugation using N-(4-Carboxycyclohexylmethyl)maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. N-(4-Carboxycyclohexylmethyl)maleimide is a key component of the widely used non-cleavable linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This linker forms a stable thioether bond with sulfhydryl groups on the antibody and an amide bond with the drug, ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target cancer cell.
These application notes provide a detailed overview and experimental protocols for the use of this compound chemistry in the development of ADCs.
Principle of Conjugation
The conjugation process using a linker derived from this compound, such as SMCC, is a two-step reaction that leverages its heterobifunctional nature. This sequential approach prevents self-conjugation and allows for a controlled reaction.
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with primary amine groups (e.g., lysine residues) on the surface of the antibody, forming a stable amide bond. This step introduces a reactive maleimide group onto the antibody.
-
Drug Conjugation: The maleimide group on the activated antibody then reacts with a thiol (-SH) group present on the cytotoxic drug, forming a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5 to 7.5.[1]
The resulting ADC is highly stable in circulation due to the non-cleavable nature of the linker.[2][3] The cytotoxic drug is released only after the ADC is internalized by the target cancer cell and the antibody is degraded within the lysosome.[2][4]
Experimental Workflow
The overall workflow for the preparation of an Antibody-Drug Conjugate using this compound chemistry is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with ADCs developed using maleimide-based linkers.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Typical Value/Range | Reference |
| Antibody Concentration | 1-10 mg/mL | [5] |
| SMCC:Antibody Molar Ratio | 5:1 to 20:1 | |
| Drug:Antibody Molar Ratio | 1.5:1 to 5:1 (over available maleimide groups) | |
| Reaction pH (Amine Reaction) | 7.2 - 8.0 | [5] |
| Reaction pH (Thiol Reaction) | 6.5 - 7.5 | [1] |
| Reaction Time (Activation) | 30 - 60 minutes | |
| Reaction Time (Conjugation) | 1 - 4 hours | |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 4 | [6] |
| Conjugation Efficiency | > 90% |
Table 2: Stability of Maleimide-Linked ADCs
| Linker Type | ADC Construct | Species | Time Point | % Deconjugation / Drug Loss | Reference |
| Non-Cleavable (N-aryl maleimide) | Cysteine-linked ADC | Serum | 7 days | < 20% | [3] |
| Non-Cleavable (SMCC) | Lysine-linked ADC (J2898A-SMCC-DM1) | Plasma (in vivo) | - | Slightly faster clearance than non-maleimide control | [4] |
| Non-Cleavable (SMCC) | Lysine-linked ADC (Ado-trastuzumab emtansine) | Plasma (in vivo) | - | Faster clearance than total antibody | [4] |
Experimental Protocols
Protocol 1: Antibody Activation with SMCC
This protocol describes the modification of the antibody with SMCC to introduce reactive maleimide groups.
Materials:
-
Monoclonal antibody (mAb)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2 (Ensure the buffer is free of primary amines like Tris)[5]
-
Thiol Reaction Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, pH 6.8
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.[5]
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
Activation Reaction: Add the SMCC solution to the antibody solution at a molar ratio of 10:1 (SMCC:antibody). The optimal ratio may need to be determined empirically (ranging from 5:1 to 20:1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Thiol Reaction Buffer. This step is crucial to prevent quenching of the thiol-containing drug in the next step.
Protocol 2: Conjugation of Drug-Linker to Activated Antibody
This protocol details the reaction between the maleimide-activated antibody and a thiol-containing drug.
Materials:
-
Maleimide-activated antibody (from Protocol 1)
-
Thiol-containing cytotoxic drug
-
Compatible organic solvent (e.g., DMSO)
-
Quenching solution: 100 mM L-cysteine or N-acetylcysteine in Thiol Reaction Buffer
Procedure:
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.
-
Conjugation Reaction: Add the thiol-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle stirring. Protect from light if the drug is light-sensitive.
-
Quenching the Reaction: After the incubation period, quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM. Incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug, drug-linker species, and any protein aggregates. Size-exclusion chromatography (SEC) is a commonly used method.
Materials:
-
Crude ADC solution (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system and column
-
Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Sample Loading: Load the crude ADC solution onto the equilibrated SEC column.
-
Elution: Elute the ADC with Purification Buffer at the recommended flow rate for the column.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the monomeric ADC peak. Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.[5]
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Buffer A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
HIC Buffer B: 50 mM sodium phosphate, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in PBS.
-
Chromatography:
-
Equilibrate the HIC column with Buffer A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.
2. Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to determine the amount of high molecular weight species (aggregates) in the final ADC product.
Procedure:
The procedure is similar to the purification protocol (Protocol 3), but on an analytical scale. The chromatogram should show a major peak for the monomeric ADC and potentially smaller peaks for aggregates or fragments.
3. Mass Spectrometry (MS) Analysis
MS can be used to determine the exact mass of the ADC and confirm the DAR distribution. The ADC sample is typically analyzed under native or denaturing conditions after separation by SEC or reversed-phase chromatography.
Mechanism of Action of a Non-Cleavable Maleimide-Linked ADC
The following diagram illustrates the mechanism of action of an ADC constructed with a non-cleavable linker like SMCC, using a microtubule inhibitor as the payload.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation [mdpi.com]
A Step-by-Step Guide to Peptide Modification via Maleimide Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and techniques of peptide modification using maleimide chemistry. This powerful bioconjugation method is widely employed for its high selectivity and efficiency in labeling, crosslinking, and developing targeted therapeutics such as antibody-drug conjugates (ADCs).
Introduction to Maleimide Chemistry
Maleimide-based bioconjugation targets the thiol (sulfhydryl) group of cysteine residues within a peptide sequence. The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2]
The high selectivity for thiols is achieved within a specific pH range, typically 6.5-7.5.[2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, another common nucleophilic group in peptides (e.g., lysine residues).[2] This chemoselectivity is a key advantage of maleimide chemistry, allowing for precise, site-specific modification of peptides.[4]
Core Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a thiolate anion on the maleimide double bond. The general pathway is illustrated below.
Caption: General reaction scheme for maleimide-thiol conjugation.
Quantitative Data Summary
The efficiency and stability of maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative data from various studies to guide experimental design.
Table 1: Reaction Conditions and Conjugation Efficiency
| Peptide/Protein | Maleimide:Thiol Molar Ratio | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK Peptide | 2:1 | 7.0 | Room Temp | 30 min | 84 ± 4 | [5][6] |
| 11A4 Nanobody | 5:1 | 7.4 | Room Temp | 2 h | 58 ± 12 | [5][6] |
| General Protein Labeling | 10:1 - 20:1 | 7.0-7.5 | Room Temp or 4°C | 2 h - Overnight | Not Specified | [3] |
Table 2: Stability of the Thiosuccinimide Linkage
| Conjugate | Condition | Half-life | Notes | Reference |
| Model Thiol Adducts | In presence of glutathione (GSH) | 20 - 80 h | Demonstrates susceptibility to retro-Michael reaction | [7] |
| N-ethylmaleimide (NEM) conjugates | In presence of glutathione (GSH) | 3.1 - 18 h | Half-life depends on the specific thiol and maleimide N-substituent | [8] |
| Ring-Opened Adducts | Physiological Conditions | > 2 years | Hydrolysis of the thiosuccinimide ring significantly increases stability | [9][10] |
Detailed Experimental Protocols
A typical experimental workflow for peptide modification using maleimide chemistry involves several key steps, from peptide preparation to purification of the final conjugate.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Materials and Reagents
-
Peptide: Containing at least one cysteine residue.
-
Maleimide Reagent: e.g., maleimide-PEG, fluorescently labeled maleimide.
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 6.5-7.5. Buffers should be free of thiols.
-
Degassing Equipment: Vacuum pump or inert gas (nitrogen or argon).
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[3]
-
Solvent for Maleimide: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) columns, High-performance liquid chromatography (HPLC) system, or dialysis cassettes.
-
Chelating Agent (optional): Ethylenediaminetetraacetic acid (EDTA) to prevent metal-catalyzed oxidation of thiols.[3]
Step-by-Step Protocol
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to the desired concentration (e.g., 1-10 mg/mL).
-
To prevent re-oxidation of thiols, it is recommended to use buffers that have been degassed by vacuum or by bubbling with an inert gas.[3]
-
Optionally, add EDTA to the buffer to a final concentration of 1-5 mM.
-
-
Reduction of Disulfide Bonds (if applicable):
-
If the peptide contains disulfide bonds, they must be reduced to free thiols.
-
Add a 10- to 100-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30-60 minutes. The peptide solution can typically be used directly without removing the TCEP.[3]
-
If using DTT, it must be removed after reduction (e.g., using a desalting column) as its thiol groups will compete with the peptide for the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the peptide solution. A 10- to 20-fold molar excess of the maleimide reagent over the peptide is a common starting point for labeling proteins, but the optimal ratio may need to be determined empirically.[3]
-
Gently mix the reaction solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C. If the maleimide is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine or β-mercaptoethanol can be added in excess.
-
-
Purification of the Conjugate:
-
Remove unreacted maleimide and other small molecules from the peptide conjugate.
-
Size-Exclusion Chromatography (SEC): An effective method for separating the larger peptide conjugate from smaller, unreacted molecules.
-
HPLC: Reverse-phase HPLC can be used for purification and analysis of the final product.
-
Dialysis: Useful for removing small molecules, but ensure the dialysis membrane has an appropriate molecular weight cutoff.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using analytical techniques such as mass spectrometry (to verify the mass of the conjugate), SDS-PAGE (to visualize the modified peptide), and UV-Vis spectroscopy (if a chromophore was conjugated).
-
Potential Side Reactions and Mitigation Strategies
While highly selective, maleimide chemistry is not without potential side reactions. Understanding and mitigating these is crucial for obtaining a homogenous product.
Caption: Key side reactions in maleimide-thiol chemistry.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming an unreactive maleamic acid.[1] To minimize this, reactions should be performed within the optimal pH range of 6.5-7.5, and maleimide solutions should be prepared fresh.[1]
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide bond is not completely stable and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo.[2][11] This can lead to the transfer of the conjugated molecule to other thiol-containing species. To improve stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation (e.g., by a brief incubation at a slightly basic pH) to form a stable, ring-opened succinamic acid thioether.[9][11]
-
Thiazine Rearrangement: When conjugating to a peptide with an N-terminal cysteine, the resulting thiosuccinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[12][13] This side reaction is pH-dependent and more prominent at neutral to basic pH.[13] To avoid this, one can perform the conjugation at a more acidic pH or acetylate the N-terminal amine.[13]
By carefully controlling reaction conditions and being aware of potential side reactions, researchers can effectively utilize maleimide chemistry for a wide range of peptide modification applications.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating to Thiol-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of thiol groups, primarily found in cysteine residues of proteins and peptides, is a cornerstone of bioconjugation chemistry. This strategy is pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled probes, and other functionalized biomolecules. The nucleophilicity of the thiol group allows for highly specific covalent bond formation under mild reaction conditions. This document provides detailed application notes and protocols for three of the most common thiol-reactive chemistries: maleimide, haloacetyl, and pyridyl disulfide.
I. Maleimide Chemistry
Maleimide-based reagents are widely used for thiol-selective modification due to their high reactivity and specificity towards sulfhydryl groups.[1]
Reaction Mechanism
The conjugation of a maleimide to a thiol proceeds via a Michael addition reaction, where the thiol attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This results in the formation of a stable thioether bond.[2]
Figure 1. Maleimide-thiol conjugation via Michael addition.
Key Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | Reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines increases. Below pH 6.5, the reaction rate is significantly reduced. |
| Temperature | 4°C to 25°C | Room temperature is generally sufficient for a timely reaction. Lower temperatures can be used for sensitive biomolecules, requiring longer incubation times. |
| Buffer | Phosphate, HEPES, Tris | Buffers should be free of extraneous thiols. Degassing the buffer is recommended to prevent oxidation of the thiol. |
| Reducing Agent | TCEP or DTT | Often necessary to reduce disulfide bonds to free thiols prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. |
| Molar Ratio | 10-20 fold excess of maleimide | A molar excess of the maleimide reagent helps to drive the reaction to completion. |
Experimental Protocol: Protein Labeling with a Maleimide Reagent
This protocol provides a general procedure for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Conjugation Buffer (e.g., 100 mM Phosphate Buffer with 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Reducing Agent (e.g., 10 mM TCEP solution)
-
Quenching Reagent (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP solution to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect from light if using a fluorescent maleimide.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., β-mercaptoethanol or cysteine) to a final concentration of 10-20 mM to react with any excess maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography or another suitable purification method.
-
II. Haloacetyl Chemistry
Haloacetyl reagents, such as iodoacetamides and bromoacetamides, are another class of effective thiol-reactive compounds that form stable thioether bonds.
Reaction Mechanism
The reaction between a haloacetyl group and a thiol proceeds through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bearing the halogen, which is displaced as a halide ion.[3]
Figure 2. Haloacetyl-thiol conjugation via SN2 reaction.
Key Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 7.5 - 8.5 | A slightly alkaline pH promotes the formation of the more nucleophilic thiolate anion, increasing the reaction rate. |
| Temperature | 4°C to 25°C | The reaction is typically slower than maleimide chemistry and may require longer incubation times or slightly elevated temperatures. |
| Buffer | Phosphate, Borate | Buffers should be free of extraneous nucleophiles. |
| Reducing Agent | TCEP or DTT | Similar to maleimide chemistry, reduction of disulfides is often a prerequisite. |
| Molar Ratio | 5-10 fold excess of haloacetyl | A molar excess is used to ensure complete conjugation. |
Experimental Protocol: Protein Labeling with an Iodoacetamide Reagent
This protocol provides a general procedure for the conjugation of an iodoacetamide-activated molecule to a thiol-containing protein.[4][5]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Iodoacetamide-functionalized reagent
-
Conjugation Buffer (e.g., 100 mM Phosphate Buffer, 150 mM NaCl, pH 8.0)
-
Reducing Agent (e.g., 10 mM DTT solution)
-
Quenching Reagent (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If disulfide reduction is needed, add DTT solution to a final concentration of 1-5 mM and incubate at 37°C for 30 minutes.
-
Remove excess DTT using a desalting column equilibrated with Conjugation Buffer.
-
-
Iodoacetamide Reagent Preparation:
-
Immediately before use, dissolve the iodoacetamide-functionalized reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the iodoacetamide stock solution to the protein solution to achieve a 5- to 10-fold molar excess.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent to a final concentration of 10-20 mM to consume unreacted iodoacetamide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or another appropriate method.
-
III. Pyridyl Disulfide Chemistry
Pyridyl disulfide reagents react with thiols to form a new disulfide bond, a linkage that is cleavable by reducing agents. This feature is particularly useful for applications requiring the release of a conjugated molecule under reducing conditions, such as those found inside cells.[6][7]
Reaction Mechanism
The reaction is a thiol-disulfide exchange. The thiol on the molecule to be conjugated attacks the disulfide bond of the pyridyl disulfide reagent, leading to the formation of a new, mixed disulfide and the release of pyridine-2-thione.[8] The release of this chromogenic byproduct can be monitored spectrophotometrically to follow the reaction progress.
Figure 3. Pyridyl disulfide-thiol conjugation via thiol-disulfide exchange.
Key Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 4.0 - 8.0 | The reaction proceeds over a broad pH range. Optimal pH can depend on the pKa of the thiol. |
| Temperature | 4°C to 25°C | Room temperature is typically sufficient. |
| Buffer | Phosphate, Acetate | Buffers should be free of reducing agents. |
| Reducing Agent | TCEP or DTT | Necessary to ensure the target thiol is in its reduced form. Must be removed prior to conjugation. |
| Molar Ratio | 5-10 fold excess of pyridyl disulfide | A molar excess is recommended to drive the reaction to completion. |
Experimental Protocol: Peptide Labeling with a Pyridyl Disulfide Reagent
This protocol outlines a general procedure for labeling a thiol-containing peptide with a pyridyl disulfide-functionalized molecule.
Materials:
-
Thiol-containing peptide
-
Pyridyl disulfide-functionalized reagent
-
Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Reducing Agent (e.g., Immobilized TCEP)
-
Purification system (e.g., RP-HPLC)
-
Anhydrous DMSO or DMF
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in Conjugation Buffer.
-
If necessary, reduce any disulfide bonds by passing the peptide solution through a column of immobilized TCEP resin.
-
-
Pyridyl Disulfide Reagent Preparation:
-
Dissolve the pyridyl disulfide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the pyridyl disulfide reagent solution to the peptide solution to achieve a 5- to 10-fold molar excess.
-
Incubate at room temperature for 1-2 hours. The reaction progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the conjugated peptide by RP-HPLC.
-
IV. Comparison of Thiol-Reactive Chemistries
| Feature | Maleimide Chemistry | Haloacetyl Chemistry | Pyridyl Disulfide Chemistry |
| Reaction Type | Michael Addition | Nucleophilic Substitution (SN2) | Thiol-Disulfide Exchange |
| Bond Formed | Thioether | Thioether | Disulfide |
| Bond Stability | Stable, but can undergo retro-Michael reaction | Highly Stable | Reductively Cleavable |
| Optimal pH | 6.5 - 7.5 | 7.5 - 8.5 | 4.0 - 8.0 |
| Selectivity | High for thiols at optimal pH | Good for thiols, potential for side reactions with other nucleophiles at higher pH | High for thiols |
| Reaction Rate | Fast | Moderate | Fast |
| Byproduct | None | Halide ion | Pyridine-2-thione (can be monitored) |
V. Experimental Workflow Overview
The following diagram illustrates a general workflow for the conjugation of a thiol-containing molecule.
Figure 4. General workflow for thiol conjugation.
Conclusion
The choice of thiol-reactive chemistry depends on the specific application and the desired properties of the final conjugate. Maleimides offer a rapid and selective method for forming stable thioether bonds. Haloacetyls also form highly stable thioether linkages, though the reaction is generally slower. Pyridyl disulfides are ideal for applications requiring a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions. By carefully considering the reaction parameters and following the detailed protocols provided, researchers can successfully achieve efficient and specific conjugation to thiol-containing molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Carboxycyclohexylmethyl)maleimide in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]
N-(4-Carboxycyclohexylmethyl)maleimide is a versatile bifunctional linker well-suited for PROTAC development. Its maleimide group allows for covalent conjugation to cysteine residues on a POI ligand, while the terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand via a stable amide bond.[3] This application note provides detailed protocols and data for the use of this compound in the development of PROTACs targeting Bruton's Tyrosine Kinase (BTK) and oncogenic KRAS G12C.
General Experimental Workflow
The development of a PROTAC using this compound typically follows a structured workflow, from initial synthesis to cellular characterization.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC, first by conjugating the maleimide moiety of the linker to a cysteine-containing POI ligand, followed by amide coupling of the carboxylic acid to an amine-functionalized E3 ligase ligand.
Step 1: Conjugation of this compound to a Cysteine-Containing POI Ligand
-
Dissolve the POI Ligand: Dissolve the cysteine-containing POI ligand (1 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. The concentration should typically be in the range of 1-10 mg/mL.
-
Optional Reduction: If the cysteine residue is part of a disulfide bond, add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 30 minutes.
-
Prepare Linker Solution: Prepare a stock solution of this compound (10-20 equivalents) in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Conjugation Reaction: Add the linker solution to the POI ligand solution. Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle stirring.
-
Purification: Purify the POI-linker conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and reducing agent.
-
Characterization: Confirm the successful conjugation and determine the molecular weight of the conjugate using mass spectrometry.
Step 2: Amide Coupling of the POI-Linker Conjugate to an Amine-Containing E3 Ligase Ligand
-
Dissolve Reagents: Dissolve the purified POI-linker conjugate (1 equivalent) and the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand; 1.2 equivalents) in a suitable anhydrous organic solvent like DMF or DMSO.
-
Add Coupling Agent: Add a peptide coupling agent such as HATU (1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA; 3 equivalents) to the reaction mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry.
Protocol 2: Western Blot Analysis of Target Protein Degradation
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., BTK or KRAS) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantification: Densitometrically quantify the protein bands using image analysis software to determine the extent of protein degradation.
Quantitative Data
The following tables present representative quantitative data for PROTACs targeting BTK and KRAS G12C. While these specific PROTACs may not have utilized this compound, the data illustrates the typical parameters measured to evaluate PROTAC efficacy.
Table 1: Degradation of BTK by a Representative PROTAC in Mino Cells [1]
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| NC-1 | 2.2 | >95 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
Table 2: Degradation of KRAS G12C by a Representative PROTAC (LC-2) in Cancer Cell Lines [4]
| Cell Line | Genotype | DC₅₀ (µM) | Dₘₐₓ (%) |
| NCI-H2030 | Homozygous | 0.59 ± 0.20 | ~75 |
| MIA PaCa-2 | Homozygous | 0.32 ± 0.08 | ~75 |
| NCI-H23 | Heterozygous | 0.25 ± 0.08 | ~90 |
Data are representative of PROTACs with similar mechanisms of action.
Signaling Pathway Diagrams
BTK Signaling Pathway and its Degradation by a PROTAC
Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[1] A BTK-targeting PROTAC recruits an E3 ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome, thereby inhibiting downstream signaling.
KRAS G12C Signaling Pathway and its Degradation by a PROTAC
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways, regulating cell growth and proliferation.[5] The G12C mutation locks KRAS in a constitutively active state, driving oncogenesis. A KRAS G12C-targeting PROTAC can selectively degrade the mutant protein, thereby inhibiting downstream effector pathways like the MAPK pathway.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation using N-(4-Carboxycyclohexylmethyl)maleimide (SMCC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker integral to the field of bioconjugation.[1][2][3] It is widely used for covalently linking two molecules, typically proteins, peptides, or other biomolecules.[2][4] SMCC contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl (thiol) groups.[3][5] This dual reactivity enables a controlled, sequential two-step conjugation, which minimizes the formation of undesirable homodimers and polymers.[1][3]
The cyclohexane bridge in SMCC's spacer arm confers significant stability to the maleimide group, reducing its susceptibility to hydrolysis.[1][6] This feature allows for the preparation of maleimide-activated intermediates that can be stored for later use.[6] Key applications of SMCC include the development of antibody-drug conjugates (ADCs), the preparation of enzyme-labeled antibodies for immunoassays, and the study of protein-protein interactions.[2][3][7]
Mechanism of Action
The utility of SMCC is rooted in its ability to facilitate a controlled, two-step conjugation reaction.[8]
-
Step 1: Amine Acylation (Activation): The NHS ester end of SMCC reacts with primary amine groups (-NH₂) on the first biomolecule (e.g., lysine residues on a protein).[1][3] This reaction, which is most efficient at a pH range of 7.0 to 9.0, forms a stable amide bond and releases N-hydroxysuccinimide.[1][5][6] The result is a "maleimide-activated" biomolecule.
-
Step 2: Sulfhydryl Reaction (Conjugation): The maleimide group of the activated biomolecule then reacts specifically with a sulfhydryl group (-SH) on a second molecule (e.g., a cysteine residue or a thiol-containing drug).[3] This Michael addition reaction occurs optimally at a pH of 6.5-7.5 and forms a stable thioether bond, completing the crosslink.[2][5][6]
Quantitative Data Summary
Effective bioconjugation with SMCC depends on several key parameters. The following tables provide a summary of essential quantitative data for planning experiments.
Table 1: Physicochemical Properties of SMCC
| Property | Value | Reference(s) |
|---|---|---|
| Alternative Names | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | [9] |
| CAS Number | 64987-85-5 | [9] |
| Chemical Formula | C₁₆H₁₈N₂O₆ | [8][9] |
| Molecular Weight | 334.32 g/mol | [8][9] |
| Spacer Arm Length | 8.3 Å | [8][9] |
| Solubility | Soluble in organic solvents (DMSO, DMF); insoluble in water.[6][8] | [6][8] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Maleimide | [8] |
| Reactivity | NHS ester reacts with primary amines; Maleimide reacts with sulfhydryls. |[8] |
Table 2: Recommended Reaction Conditions for SMCC Conjugation
| Parameter | Step 1: Amine Reaction | Step 2: Sulfhydryl Reaction | Reference(s) |
|---|---|---|---|
| pH Range | 7.0 - 9.0 (Optimal: 7.2 - 7.5) | 6.5 - 7.5 | [3][5][6] |
| Incubation Time | 30-60 min at Room Temp (RT) or 2-4 hours at 4°C | 30 min to 2 hours at RT or 2-4 hours at 4°C | [5][9][10] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature | [11] |
| Buffer System | Amine-free buffers (e.g., PBS, Phosphate Buffer) | Sulfhydryl-free buffers (e.g., PBS, Phosphate Buffer) |[6][9] |
Table 3: Recommended Molar Excess of SMCC for Protein Activation
| Protein Concentration | Molar Excess of SMCC (SMCC:Protein) | Reference(s) |
|---|---|---|
| < 1 mg/mL | 40- to 80-fold | [5][6] |
| 1 - 4 mg/mL | 20-fold | [5][6] |
| 5 - 10 mg/mL | 5- to 10-fold |[5][6] |
Note: Empirical testing is necessary to determine the optimal molar excess for a specific application to achieve the desired level of activation and final conjugation ratio.[5][10]
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Conjugation
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Materials:
-
Amine-containing protein (Protein 1)
-
Sulfhydryl-containing protein (Protein 2)
-
SMCC Crosslinker
-
Organic Solvent (anhydrous DMSO or DMF)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (amine and sulfhydryl-free)[6][9]
-
Desalting columns (e.g., Sephadex G-25)[7]
-
Reducing agent (e.g., TCEP), if needed for Protein 2[5]
-
Quenching Reagent (e.g., cysteine or N-acetylcysteine), optional[3][11]
Procedure:
Step 1: Preparation of Maleimide-Activated Protein 1
-
Prepare Protein 1: Dissolve Protein 1 in Conjugation Buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare SMCC Solution: Immediately before use, prepare a 10-50 mM stock solution of SMCC by dissolving it in anhydrous DMSO or DMF.[9] Allow the SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][12]
-
Activation Reaction: Add the calculated molar excess of SMCC stock solution to the Protein 1 solution. Ensure the final concentration of organic solvent is below 10% to maintain protein solubility.[6][10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle mixing.[5]
-
Removal of Excess SMCC: Immediately following incubation, remove non-reacted SMCC using a desalting column pre-equilibrated with Conjugation Buffer.[3][7] This step is critical to prevent quenching of sulfhydryl groups on Protein 2.[3]
Step 2: Conjugation to Sulfhydryl-Containing Protein 2
-
Prepare Protein 2: Ensure Protein 2 contains free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP. Remove the reducing agent using a desalting column before proceeding.[4][5]
-
Conjugation Reaction: Combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine in a 5-10 molar excess. Incubate for 20-30 minutes.[13]
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a thiol-containing cytotoxic drug to an antibody.
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[7]
-
Antibody Activation:
-
Drug Conjugation:
-
Quenching: Add a 5-10 molar excess of N-acetylcysteine to quench any unreacted maleimide groups and incubate for 20-30 minutes.[13]
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[7][13]
Protocol 3: Characterization of the Conjugate
Validating the efficiency of the conjugation is crucial. Several analytical techniques can be employed.[14]
1. Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on size. Successful conjugation results in a product of higher molecular weight, which will elute earlier than the unconjugated starting materials.
-
Procedure: Compare the chromatogram of the final conjugate to the starting protein(s). A shift to an earlier retention time indicates successful conjugation.[14] This method can also detect aggregation.
2. Hydrophobic Interaction Chromatography (HIC):
-
Principle: Particularly useful for ADCs, HIC separates species based on hydrophobicity. Each conjugated drug molecule increases the hydrophobicity of the antibody.
-
Procedure: The resulting chromatogram shows peaks corresponding to different drug-to-antibody ratio (DAR) species. The peak areas can be used to calculate the average DAR.[13][14]
3. Mass Spectrometry (MS):
-
Principle: Measures the mass-to-charge ratio, providing a precise mass of the conjugate.
-
Procedure: Analysis of the deconvoluted mass spectrum can confirm the identity of the conjugate and determine the distribution of conjugated species (e.g., DAR for ADCs).[14][15]
Troubleshooting
Table 4: Common Issues and Solutions in SMCC Bioconjugation
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference(s) |
|---|---|---|---|
| Low Conjugation Efficiency | Hydrolysis of Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5. | Perform the conjugation reaction promptly after activating the protein. Maintain the reaction pH between 6.5 and 7.5. | [3][11] |
| Inadequate Removal of Excess SMCC: Leftover SMCC can react with and quench the sulfhydryl groups on the second molecule. | Ensure efficient desalting after the activation step using an appropriate size-exclusion column. | [3] | |
| Lack of Free Sulfhydryls: Disulfide bonds on the target protein are not fully reduced. | Ensure complete reduction of disulfide bonds using TCEP or DTT and subsequent removal of the reducing agent before conjugation. Use Ellman's assay to confirm free thiol concentration. | [3][11] | |
| Protein Precipitation | High Organic Solvent Concentration: SMCC is dissolved in DMSO/DMF, which can denature proteins at high concentrations. | Keep the final concentration of the organic solvent below 10%. | [3][6] |
| Protein Instability: The protein may be unstable under the reaction conditions (pH, temperature). | Perform the reaction at 4°C. Screen different buffer conditions for optimal stability. | [3] |
| Presence of Homodimers | Simultaneous Reaction: If both amine and sulfhydryl groups are present on the same protein, intramolecular or intermolecular crosslinking can occur. | Use a two-step conjugation strategy. Ensure complete removal of excess SMCC before adding the second protein. |[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 5. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. proteochem.com [proteochem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescently Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and drug development applications. By conjugating a fluorescent dye (fluorophore) to an antibody, researchers can visualize and quantify specific target molecules with high sensitivity and specificity. This technology has revolutionized our ability to study cellular processes, identify disease biomarkers, and assess the efficacy of therapeutic agents. These application notes provide an overview of the key applications, detailed experimental protocols, and troubleshooting guidance for the successful use of fluorescently labeled antibodies.
Application Notes
Immunofluorescence (IF)
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins or other antigens within cells or tissue sections. This method can be categorized into two main approaches:
-
Direct Immunofluorescence: In this method, the primary antibody that binds to the target antigen is directly conjugated to a fluorophore. This approach is straightforward and avoids potential cross-reactivity from a secondary antibody.
-
Indirect Immunofluorescence: This technique involves an unlabeled primary antibody that binds to the target antigen, followed by a fluorescently labeled secondary antibody that specifically recognizes the primary antibody. The indirect method offers signal amplification, as multiple secondary antibodies can bind to a single primary antibody, resulting in a brighter signal.
Key Applications of Immunofluorescence:
-
Determining the subcellular localization of proteins.
-
Identifying cell types within a mixed population.
-
Analyzing protein-protein co-localization.
-
Diagnosing diseases by detecting the presence or absence of specific biomarkers.
Flow Cytometry
Flow cytometry is a technology used to analyze the physical and chemical characteristics of single cells or particles as they pass through a laser beam in a fluid stream. Fluorescently labeled antibodies are fundamental to this technique, allowing for the identification and quantification of specific cell populations based on their expression of cell surface and intracellular markers.
Key Applications of Flow Cytometry:
-
Immunophenotyping: Identifying and quantifying different cell types in a heterogeneous sample, such as immune cells in blood.
-
Cell Sorting (Fluorescence-Activated Cell Sorting - FACS): Isolating specific cell populations for further analysis or culture.
-
Cell Cycle Analysis: Determining the proportion of cells in different stages of the cell cycle.
-
Apoptosis Detection: Identifying and quantifying cells undergoing programmed cell death.
Western Blotting
Fluorescent western blotting is a technique used to detect and quantify specific proteins in a complex mixture. After separating proteins by size via gel electrophoresis and transferring them to a membrane, the protein of interest is detected using a primary antibody followed by a fluorescently labeled secondary antibody.
Key Advantages of Fluorescent Western Blotting:
-
Multiplexing: The ability to detect multiple proteins on the same blot simultaneously by using secondary antibodies conjugated to different colored fluorophores.
-
Quantitative Analysis: Provides a wide dynamic range for accurate quantification of protein expression levels.
-
High Sensitivity and Stability: Offers high signal-to-noise ratios and photostable signals compared to traditional chemiluminescent methods.
Experimental Protocols
Protocol: Fluorescent Labeling of Antibodies (NHS-Ester Chemistry)
This protocol describes the covalent conjugation of a fluorophore containing an N-hydroxysuccinimide (NHS) ester to the primary amine groups of an antibody.
Materials:
-
Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
NHS-ester functionalized fluorophore
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1 mg/mL.
-
Fluorophore Preparation: Dissolve the NHS-ester fluorophore in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the reactive fluorophore at a specific molar ratio (e.g., 10:1 fluorophore-to-antibody).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unconjugated fluorophore using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the fluorophore.
Protocol: Immunofluorescence Staining
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Fluorescently labeled primary or unlabeled primary and fluorescently labeled secondary antibodies
-
Antifade mounting medium with DAPI
Procedure:
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation (for indirect IF): Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Mount the coverslips onto slides using an antifade mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol: Flow Cytometry Staining
Materials:
-
Single-cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled antibodies
-
Fc block (optional)
-
Fixation/Permeabilization buffers (for intracellular staining)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10^6 cells/mL in cold staining buffer.
-
Fc Blocking (optional): Incubate cells with Fc block for 10 minutes to prevent non-specific binding to Fc receptors.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorescently labeled antibody to the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cells in 500 µL of staining buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer.
Protocol: Fluorescent Western Blotting
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Tris-buffered saline with Tween-20 (TBS-T)
-
Fluorescent imaging system
Procedure:
-
Protein Separation: Separate the protein lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times with TBS-T for 10 minutes each.
-
Imaging: Scan the membrane using a fluorescent imaging system at the appropriate excitation and emission wavelengths.
Data Presentation
Table 1: Example of Antibody Titration for Flow Cytometry
| Antibody Dilution | MFI (Positive Population) | MFI (Negative Population) | Staining Index (SI)* |
| 1:50 | 12500 | 350 | 34.7 |
| 1:100 | 11800 | 280 | 41.1 |
| 1:200 | 10500 | 200 | 51.5 |
| 1:400 | 8200 | 180 | 44.6 |
| 1:800 | 5500 | 150 | 35.7 |
*Staining Index (SI) = (MFI Positive - MFI Negative) / (2 x Standard Deviation of MFI Negative). A higher SI indicates better separation between positive and negative populations. The optimal dilution is the one that gives the highest SI.
Table 2: Typical Antibody Concentrations for Different Applications
| Application | Primary Antibody Concentration | Secondary Antibody Concentration |
| Immunofluorescence | 1-10 µg/mL | 1-5 µg/mL |
| Flow Cytometry | 0.1-1 µg per 10^6 cells | N/A (Directly labeled primary) |
| Western Blotting | 0.5-2 µg/mL | 0.1-0.5 µg/mL |
Mandatory Visualization
Caption: Workflow for fluorescently labeling an antibody using NHS-ester chemistry.
Caption: Experimental workflow for indirect immunofluorescence staining.
Troubleshooting
Table 3: Common Issues and Solutions in Fluorescent Antibody Applications
| Issue | Possible Cause | Recommended Solution |
| High Background (All Applications) | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Non-specific antibody binding. | - Titrate the antibody to the optimal concentration.- Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Use a more specific antibody or an Fc block. |
| Weak or No Signal (Immunofluorescence) | - Low antigen expression.- Inefficient antibody penetration.- Photobleaching. | - Use a brighter fluorophore or signal amplification.- Optimize permeabilization step.- Use an antifade mounting medium and minimize light exposure. |
| Weak or No Signal (Western Blotting) | - Inefficient protein transfer.- Low primary antibody affinity.- Incorrect secondary antibody. | - Optimize transfer conditions.- Increase primary antibody concentration or incubation time.- Ensure the secondary antibody recognizes the primary antibody's host species. |
| Non-specific Staining (Flow Cytometry) | - Dead cells binding antibodies.- Fc receptor binding.- Spectral overlap. | - Use a viability dye to exclude dead cells.- Use an Fc block.- Perform compensation or choose fluorophores with minimal spectral overlap. |
Troubleshooting & Optimization
Technical Support Center: Preventing Maleimide Hydrolysis During Conjugation
<
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of the maleimide group during bioconjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency can stem from several factors, ranging from the stability of your reagents to the reaction conditions. Here's a systematic guide to troubleshooting this issue.
-
Assess the Reactivity of Your Maleimide.
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, rendering it unreactive towards thiols.[1] Aqueous solutions of maleimides are not recommended for long-term storage.
-
Solution:
-
Prepare aqueous solutions of maleimide-functionalized molecules immediately before use.
-
For storage, dissolve maleimide reagents in an anhydrous organic solvent like DMSO or DMF and store at -20°C, protected from moisture.[1][2]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[3]
-
-
-
Verify the Availability of Free Thiols.
-
Potential Cause: Thiol oxidation. Free sulfhydryl groups (-SH) on your protein or peptide can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides.[4][5] This can be catalyzed by the presence of metal ions.[3]
-
Solution:
-
Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced prior to conjugation.[3][6]
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable, odorless, and does not need to be removed before adding the maleimide reagent. It is effective over a wide pH range.[3]
-
DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at pH > 7. Excess DTT is a thiol and must be removed before the conjugation reaction to prevent it from competing with your molecule of interest.[3]
-
-
Preventing Re-oxidation:
-
-
-
Optimize Reaction Conditions.
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.[3]
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3]
-
At pH values below 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.[3]
-
Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also react with amines (e.g., lysine residues).[1][7] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1]
-
-
Potential Cause: Incorrect Stoichiometry. The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.
-
Solution: A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[6][8][9] However, the optimal ratio depends on the specific molecules being conjugated and may require empirical optimization. For some applications, lower molar excesses, such as 2:1 or 5:1, have been shown to be effective.[7][9]
-
Frequently Asked Questions (FAQs)
What is maleimide hydrolysis?
Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This ring-opened form is not reactive with thiol groups, leading to a loss of conjugation capability.[1] The rate of this hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[1][10]
How can I monitor maleimide hydrolysis?
Maleimide hydrolysis can be monitored spectrophotometrically. The maleimide group has a characteristic UV absorbance at around 300 nm, which is lost upon hydrolysis of the ring.[11] By tracking the decrease in absorbance at this wavelength over time, you can determine the rate of hydrolysis.
What are "next-generation" maleimides and are they more stable?
"Next-generation" maleimides are derivatives designed to have improved stability and reactivity profiles. Some examples include:
-
Dihalomaleimides: These can react with two thiol groups, for instance, to re-bridge a reduced disulfide bond.[12]
-
N-Aryl Maleimides: These have been shown to have faster reaction rates with thiols compared to N-alkyl maleimides.[13] The resulting thiosuccinimide conjugate also undergoes faster hydrolysis to a more stable ring-opened structure, which can prevent the reverse reaction (retro-Michael addition).[13][14][15]
-
Maleimides with electron-withdrawing N-substituents: These have been developed to accelerate the hydrolysis of the thiosuccinimide ring after conjugation, leading to a more stable final product that is resistant to thiol exchange reactions.[16][17]
Is the bond formed between a maleimide and a thiol permanent?
The initial thioether bond formed via a Michael addition reaction can be reversible under certain conditions through a process called a retro-Michael reaction.[2][15] This can lead to the exchange of the maleimide-conjugated molecule with other thiols present in the solution, such as glutathione in a biological system.[15] Hydrolysis of the thiosuccinimide ring after conjugation stabilizes the linkage and prevents this reversal.[14][16][17]
Data Presentation
Table 1: Stability of Maleimide Derivatives
This table summarizes the hydrolytic stability of different N-substituted maleimides at pH 7.4.
| Maleimide Derivative | Half-life (t½) at pH 7.4 | Reference |
| Dibromomaleimide | 17.9 minutes | [11] |
| N-alkyl thiosuccinimide | 27 hours (post-conjugation) | [14] |
| N-aryl thiosuccinimide | 1.5 hours (post-conjugation) | [14] |
| N-fluorophenyl thiosuccinimide | 0.7 hours (post-conjugation) | [14] |
Table 2: Reaction Conditions for Maleimide Alternatives
| Reagent | Optimal pH | Reaction Time | Efficiency | Key Feature | Reference |
| N-Alkyl Maleimide | 6.5-7.5 | 1-2 hours | >90% | Prone to retro-Michael addition | [13] |
| N-Aryl Maleimide | 7.4 | < 1 hour | >90% | Faster reaction and post-conjugation stabilization | [13] |
| Vinyl Sulfone | 7-9 | 2-4 hours | >90% | Forms a stable, irreversible thioether bond | [13] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
-
Prepare the Protein Solution:
-
Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a pH of 7.0-7.5.[4][9] A typical protein concentration is 1-10 mg/mL.[4][9]
-
If the protein contains disulfide bonds that need to be labeled, add a reducing agent like TCEP to a final concentration of 10-100 mM. Incubate for 30-60 minutes at room temperature.[3] If using DTT, it must be removed before the next step.
-
-
Prepare the Maleimide Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.[3]
-
-
Purify the Conjugate:
Protocol 2: Monitoring Maleimide Hydrolysis by UV-Vis Spectroscopy
This protocol describes how to quantify the rate of maleimide hydrolysis.
-
Prepare a Stock Solution of the Maleimide Compound: Dissolve the maleimide-functionalized molecule in an appropriate anhydrous organic solvent (e.g., DMSO) to a high concentration.
-
Prepare the Reaction Buffer: Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4).
-
Initiate the Hydrolysis Reaction:
-
Add a small volume of the maleimide stock solution to the reaction buffer to achieve a final concentration that gives a measurable absorbance in the range of 0.5-1.5 at ~300 nm.
-
Quickly mix the solution.
-
-
Monitor the Absorbance:
-
Immediately begin monitoring the decrease in absorbance at the λmax of the maleimide (typically around 300 nm) over time using a UV-Vis spectrophotometer.
-
Record data points at regular intervals until the absorbance plateaus.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a first-order decay equation to determine the rate constant (k) of hydrolysis. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
-
Protocol 3: Post-Conjugation Hydrolysis for Increased Stability
For maleimide derivatives designed for post-conjugation stabilization, a final hydrolysis step can be beneficial.
-
Perform the Conjugation and Purification: Follow Protocol 1 to form and purify the maleimide-thiol conjugate.
-
Adjust the pH: After purification, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Incubate for Hydrolysis: Incubate the solution at room temperature or 37°C for a predetermined time (this may range from a few hours to overnight, depending on the specific maleimide derivative).[14]
-
Neutralize the Solution: After the incubation period, adjust the pH back to neutral (e.g., pH 7.4) for storage or downstream applications.
-
Verify Hydrolysis (Optional): The completion of the ring-opening hydrolysis can be confirmed by mass spectrometry, as it will result in an 18 Da increase in the mass of the conjugate (due to the addition of a water molecule).
Visualizations
Caption: The hydrolysis reaction of a maleimide to a non-reactive maleamic acid.
Caption: A workflow for troubleshooting low maleimide conjugation efficiency.
Caption: A comparison of the stability of standard vs. next-generation maleimides.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in N-(4-Carboxycyclohexylmethyl)maleimide reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-(4-Carboxycyclohexylmethyl)maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. The first step is the formation of the intermediate N-(4-Carboxycyclohexylmethyl)maleamic acid by reacting 4-(aminomethyl)cyclohexanecarboxylic acid with maleic anhydride. This step usually proceeds in high yield. The second, and more critical step for overall yield, is the cyclodehydration of the maleamic acid to form the final N-substituted maleimide product.
Q2: My overall yield is very low. Which step is the most likely cause?
The cyclodehydration of the maleamic acid intermediate (Step 2) is almost always the cause of significant yield loss. The initial formation of the maleamic acid (Step 1) is typically a high-yield reaction (often nearly quantitative). Problems such as incomplete reaction, side product formation, and product degradation primarily occur during the ring-closing step.
Q3: What are the most common side products that lower the yield?
The most common side products are:
-
Isomaleimide: This is a structural isomer of the desired maleimide. Its formation is kinetically favored under certain conditions, especially when using dehydrating agents like acetic anhydride at lower temperatures. The maleimide is the thermodynamically more stable product.
-
Polymerized material: High temperatures, especially during azeotropic distillation with high-boiling point solvents, can cause the maleamic acid or the maleimide product to polymerize, resulting in intractable tars and reducing the yield of the desired monomer.
-
Unreacted Maleamic Acid: Incomplete dehydration will leave the starting maleamic acid in the final product mixture, making purification difficult and lowering the isolated yield.
Q4: How does the choice of cyclodehydration method affect the yield?
The method of cyclodehydration is critical. High-temperature azeotropic distillation in solvents like dimethylbenzene can lead to significant polymerization and yields as low as 5-10%.[1] The classic method using acetic anhydride and sodium acetate as a catalyst typically provides moderate yields of 50-70%.[1] The choice of solvent and catalyst can significantly impact the outcome by influencing reaction temperature, solubility of the maleamic acid, and the rate of side reactions.
Q5: My final product shows two spots on a TLC plate. What could be the second spot?
If you are observing two closely-eluting spots, it is highly likely you have a mixture of the desired N-substituted maleimide and the corresponding isomaleimide. The isomaleimide is a common byproduct of the cyclization reaction. You can often favor the formation of the thermodynamically stable maleimide by increasing the reaction temperature or time during cyclization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Very Low or No Yield of Final Product | 1. Ineffective Cyclodehydration: The chosen method (e.g., high-temperature distillation) is causing polymerization. 2. Low Solubility of Maleamic Acid: In azeotropic methods (e.g., with toluene), the intermediate may not be soluble enough to react efficiently.[2] 3. Incorrect Reagents: Dehydrating agent is old or inactive. | 1. Switch to a chemical dehydration method, such as acetic anhydride with sodium acetate, which is performed at a lower temperature (~100°C). Yields in the range of 50-70% are common.[1] 2. If using an azeotropic method, add a polar aprotic solvent (e.g., DMF, NMP) to the reaction mixture to improve the solubility of the maleamic acid.[2] 3. Use fresh, anhydrous acetic anhydride for the reaction. |
| Product is a Mixture of Maleimide and Isomaleimide | 1. Kinetic Control: Reaction conditions (e.g., lower temperature, insufficient time) favor the formation of the kinetic product, isomaleimide. 2. Dehydrating Agent: Some dehydrating agents may preferentially lead to the isomaleimide. | 1. Increase the reaction temperature and/or reaction time to facilitate the conversion of the isomaleimide to the more thermodynamically stable maleimide. When using acetic anhydride/sodium acetate, heating on a steam bath for 30-60 minutes is typical.[3] 2. Refluxing the maleamic acid in acetic acid can exclusively give the maleimide. |
| Formation of a Dark, Tarry Substance | 1. Polymerization: The reaction temperature is too high, causing the starting material or product to polymerize. This is a known issue with high-boiling point solvents (170-220°C).[1] | 1. Lower the reaction temperature. Avoid prolonged heating at temperatures above 150°C. The acetic anhydride method is generally performed below 100°C.[1] |
| Difficulty Purifying the Final Product | 1. Contamination with Acetic Anhydride Byproducts: Difficult to separate from products of similar polarity. 2. Presence of Unreacted Maleamic Acid: The starting material is polar and can streak on silica gel. 3. Product Precipitation: The product crashes out during workup before it can be properly purified. | 1. After the reaction, pour the mixture into ice water to precipitate the crude product and hydrolyze excess acetic anhydride. Wash the precipitate thoroughly with cold water.[3] 2. Ensure the cyclodehydration reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time. 3. Purify by recrystallization. A solvent such as cyclohexane is often effective for N-substituted maleimides.[3] |
Quantitative Data Summary
The yield of N-substituted maleimides is highly dependent on the chosen synthetic method for the cyclodehydration step. Below is a summary of typical yields reported for different methods.
| Cyclodehydration Method | Dehydrating Agent / Catalyst | Typical Yield (%) | Notes |
| High-Temperature Azeotropic Distillation | Toluene / Dimethylbenzene | 5 - 20% | High risk of polymerization, especially with high-boiling point solvents.[1] Low solubility of maleamic acid can also be an issue.[2] |
| Chemical Dehydration | Acetic Anhydride / Sodium Acetate | 50 - 80% | A widely used and reliable method. Lower reaction temperatures reduce polymerization.[1][3] |
| Chemical Dehydration | Dicyclohexylcarbodiimide (DCC) | ~75% | Effective but requires removal of dicyclohexylurea (DCU) byproduct. |
| Catalytic Azeotropic Distillation | Toluene / p-Toluenesulfonic acid | Moderate to Good | The acid catalyst allows for lower temperatures than uncatalyzed azeotropic methods, reducing side reactions.[1] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Carboxycyclohexylmethyl)maleamic Acid (Step 1)
This protocol is adapted from a standard procedure for the formation of maleamic acids.[3]
Materials:
-
Maleic Anhydride
-
4-(aminomethyl)cyclohexanecarboxylic acid
-
Anhydrous diethyl ether or acetone
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (or acetone) under stirring.
-
Once the maleic anhydride has completely dissolved, add a solution of 4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in the same solvent dropwise through the dropping funnel.
-
A thick white suspension will form upon addition. Continue stirring the suspension at room temperature for 1-2 hours after the addition is complete.
-
Cool the flask in an ice bath for 30 minutes.
-
Collect the product by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting maleamic acid is typically a white powder obtained in >95% yield and is often pure enough for the next step without further purification.
Protocol 2: Cyclodehydration to this compound (Step 2)
This protocol is adapted from the reliable acetic anhydride/sodium acetate method.[3]
Materials:
-
N-(4-Carboxycyclohexylmethyl)maleamic acid (from Step 1)
-
Acetic Anhydride (anhydrous)
-
Sodium Acetate (anhydrous)
-
Ice water
-
Cyclohexane (for recrystallization)
Procedure:
-
In an Erlenmeyer flask, combine acetic anhydride and anhydrous sodium acetate (approx. 0.2 eq by weight relative to the maleamic acid).
-
Add the N-(4-Carboxycyclohexylmethyl)maleamic acid (1.0 eq) to the flask.
-
Swirl the suspension and heat the flask on a steam bath for 30-60 minutes. The solid should dissolve, and the solution may turn yellow.
-
Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane) to confirm the disappearance of the polar maleamic acid starting material.
-
Cool the reaction mixture to near room temperature in a cold water bath.
-
Pour the cooled reaction mixture slowly into a beaker containing a large volume of ice water while stirring vigorously.
-
A precipitate of the crude this compound will form. Continue stirring for 15-20 minutes.
-
Collect the crude product by suction filtration. Wash the solid thoroughly with several portions of ice-cold water to remove acetic acid and sodium acetate.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent such as cyclohexane to yield the pure product.
Visualizations
Caption: General two-step synthesis of this compound.
digraph "Side_Reaction" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial"];"Maleamic_Acid" [label="Maleamic Acid\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Maleimide" [label="Maleimide\n(Desired Product)\nThermodynamically Favored", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Isomaleimide" [label="Isomaleimide\n(Side Product)\nKinetically Favored", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Maleamic_Acid" -> "Maleimide" [label="High Temp / Time"]; "Maleamic_Acid" -> "Isomaleimide" [label="Low Temp / Short Time"]; "Isomaleimide" -> "Maleimide" [label="Rearrangement\n(Heat)"]; }
Caption: Competing pathways in maleamic acid cyclization.
digraph "Troubleshooting_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];"Start" [label="Low Final Yield", shape=ellipse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; "Check_Step1" [label="Check Maleamic Acid Yield/Purity", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "Step1_OK" [label="Yield >95%?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Optimize_Step1" [label="Purify Starting Amine/Anhydride", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Analyze_Crude" [label="Analyze Crude Product by TLC/NMR", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "Problem_ID" [label="Identify Main Issue", shape=diamond, style=filled, fillcolor="#F1F3F4"]; "Incomplete_Rxn" [label="Incomplete Reaction", shape=ellipse]; "Side_Products" [label="Side Products (Isomer/Polymer)", shape=ellipse]; "Purification_Loss" [label="Purification Loss", shape=ellipse]; "Optimize_Rxn_Time" [label="Increase Reaction Time/Temp", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Change_Method" [label="Change Dehydration Method\n(e.g., to Ac2O/NaOAc)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Optimize_Purification" [label="Optimize Recrystallization Solvent", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
"Start" -> "Check_Step1"; "Check_Step1" -> "Step1_OK"; "Step1_OK" -> "Analyze_Crude" [label="Yes"]; "Step1_OK" -> "Optimize_Step1" [label="No"]; "Analyze_Crude" -> "Problem_ID"; "Problem_ID" -> "Incomplete_Rxn" [label="Unreacted SM"]; "Problem_ID" -> "Side_Products" [label="Extra Spots/Broad Peaks"]; "Problem_ID" -> "Purification_Loss" [label="Low Mass after Recryst."]; "Incomplete_Rxn" -> "Optimize_Rxn_Time"; "Side_Products" -> "Change_Method"; "Purification_Loss" -> "Optimize_Purification"; }
Caption: Troubleshooting workflow for low yield in maleimide synthesis.
References
Optimizing pH and buffer conditions for maleimide-thiol ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH and buffer conditions for successful maleimide-thiol ligation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[1][2][3][4] Within this range, the reaction is highly selective for thiols.[2][3][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: What happens if the pH is too low or too high?
-
Below pH 6.5: The reaction rate significantly slows down because the thiol group is less likely to be in its reactive thiolate anion form.[1][3]
-
Above pH 7.5: Several side reactions become more prevalent. The maleimide group becomes more susceptible to hydrolysis, rendering it unreactive towards thiols.[1][2][5] Additionally, the reaction with primary amines, such as the side chain of lysine residues, becomes competitive, leading to a loss of selectivity.[1][2][3]
Q3: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), Tris, HEPES, and MOPS are commonly recommended buffers for maleimide-thiol ligation at concentrations between 10-100 mM.[6][7][8] It is crucial to use buffers that do not contain extraneous thiols.[6][7]
Q4: Are there any buffer components to avoid?
Yes. Avoid buffers containing:
-
Thiols: Reagents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) will compete with the target thiol for reaction with the maleimide.[9] If DTT is used for disulfide reduction, it must be removed before conjugation.[9] TCEP is a suitable alternative as it does not contain a thiol group and typically does not need to be removed.[6][10]
-
Primary or Secondary Amines: Buffers containing primary or secondary amines can react with the maleimide, especially at higher pH values.[2]
Q5: How can I prevent the re-oxidation of thiols to disulfide bonds?
To prevent the re-formation of disulfide bonds, which are unreactive with maleimides, consider the following:
-
Degassing Buffers: Degas buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to remove dissolved oxygen.[7][11][12]
-
Using Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[8]
Troubleshooting Guide
Problem: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[1][3] Verify the pH of your buffer before starting the experiment. |
| Maleimide Hydrolysis | Prepare aqueous solutions of maleimide reagents immediately before use, as they are susceptible to hydrolysis, especially at pH > 7.5.[2] For storage, dissolve maleimides in an anhydrous solvent like DMSO or DMF and store at -20°C.[6] |
| Thiol Oxidation | Use degassed buffers and consider adding a chelating agent like EDTA to prevent the oxidation of free thiols to disulfide bonds.[1][8] |
| Incomplete Disulfide Bond Reduction | If your protein contains disulfide bonds, ensure complete reduction using an appropriate reducing agent like TCEP.[6][10] TCEP is often preferred as it doesn't need to be removed prior to conjugation.[6][10] If using DTT, it must be removed before adding the maleimide reagent. |
| Incorrect Stoichiometry | Optimize the molar ratio of maleimide to thiol. A 10-20 fold molar excess of the maleimide reagent is a common starting point for protein labeling.[1][6] However, for larger molecules or nanoparticles, this ratio may need to be optimized.[1] For a small peptide, a 2:1 maleimide to thiol ratio was found to be optimal, while a larger nanobody required a 5:1 ratio.[1][5] |
| Inadequate Reaction Time or Temperature | Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C.[1][6] Lower temperatures will slow the reaction rate, necessitating longer incubation times.[1] |
Problem: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with Amines | Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols over amines.[1][2][3] |
| Maleimide Hydrolysis | Use freshly prepared maleimide solutions and maintain the pH below 7.5 to minimize the hydrolysis of the maleimide ring.[1][2] |
| Thiazine Rearrangement (with N-terminal Cysteine) | If conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to thiazine formation, especially at neutral or basic pH.[13][14][15] To avoid this, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[1][15] |
| Retro-Michael Reaction (Thioether Exchange) | The thioether bond formed can be reversible, leading to the transfer of the maleimide-linked payload to other thiols (e.g., glutathione).[1][4][16] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation.[1] |
Data Summary Tables
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Major Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis[3] |
Table 2: Recommended Buffer Systems for Maleimide-Thiol Ligation
| Buffer | Typical Concentration | pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Widely used, ensure it is free of thiols.[6][7] |
| Tris | 10 - 100 mM | 7.0 - 7.5 | Common buffering agent.[6][7] |
| HEPES | 10 - 100 mM | 7.0 - 7.5 | Good buffering capacity in the optimal range.[6][7] |
| MOPS | ~50 mM | ~7.0 | Another suitable option.[8] |
Experimental Protocols & Workflows
General Experimental Workflow for Maleimide-Thiol Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. resources.tocris.com [resources.tocris.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with N-(4-Carboxycyclohexylmethyl)maleimide and how to avoid them
Welcome to the technical support center for N-(4-Carboxycyclohexylmethyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most common side reactions are associated with the maleimide group and the thiol-maleimide conjugation chemistry. These include:
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, particularly at neutral to high pH, the maleimide ring can hydrolyze, rendering it inactive for conjugation.[1][2] This susceptibility to hydrolysis increases with a rising pH.[1][2]
-
Loss of Chemoselectivity (Reaction with Amines): While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.[2][3] At pH 7.0, the reaction rate of maleimides with thiols is about 1,000 times faster than with amines.[2]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and a cysteine thiol is reversible.[3][4] In a thiol-rich environment, such as in vivo with glutathione, the conjugated molecule can be transferred to other molecules, leading to off-target effects.[3]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[3][5]
-
Thiol Oxidation: The target cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides.[6][7] This can be catalyzed by the presence of divalent metals.[6]
Q2: How can I prevent premature hydrolysis of this compound?
A2: To maintain the reactivity of the maleimide group, it is crucial to prevent its hydrolysis before the conjugation reaction.
-
Proper Storage: Store the maleimide reagent as a dry powder at the recommended temperature (-20°C for long-term, 4°C for short-term).[8] Stock solutions should be prepared in a dry, biocompatible organic solvent like DMSO or DMF and stored at -80°C for up to 6 months or -20°C for up to 1 month.[9][10]
-
Fresh Preparation: Always prepare aqueous solutions of the maleimide reagent immediately before use.[2][3] Do not store the reagent in aqueous solutions.[2]
-
pH Control: Maintain the pH of the reaction buffer between 6.5 and 7.5.[2][3][11] The rate of hydrolysis increases significantly at higher pH values.[2][3]
Q3: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?
A3: Low conjugation efficiency can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolyzed Maleimide | The maleimide ring has been opened by hydrolysis and is no longer reactive towards thiols.[1][3] | Prepare fresh aqueous solutions of the maleimide immediately before the experiment.[3] Store stock solutions in anhydrous DMSO or DMF.[1][3] |
| Oxidized Thiols | The target cysteine residues have formed disulfide bonds, which are unreactive with maleimides.[6][7] | Pre-reduce the protein/peptide with a reducing agent like TCEP, which does not need to be removed before adding the maleimide.[6][11] If using DTT, it must be removed prior to conjugation.[6][11] |
| Inaccessible Cysteines | The target cysteine residues may be buried within the protein's three-dimensional structure. | Consider using a denaturant, if compatible with your protein, to expose the cysteine residues. |
| Suboptimal pH | The reaction rate is slow at pH < 6.5, and side reactions with amines increase at pH > 7.5.[3][6] | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[3][11] |
| Incorrect Stoichiometry | An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. | Start with a 10-20 fold molar excess of the maleimide reagent and optimize for your specific application.[3][6] |
| Presence of Competing Thiols | Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the buffer will compete with the target molecule for the maleimide.[11] | Remove any thiol-containing reagents from the buffer before starting the conjugation, for example, by using a desalting column.[6][11] |
Troubleshooting Guides
Issue 1: Poor Conjugate Stability and Payload Loss
This is often due to the retro-Michael reaction, where the thioether bond breaks and the payload is exchanged with other thiols.
Mitigation Strategies:
-
Post-Conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, non-reversible product.[2][3]
-
Protocol:
-
After the conjugation reaction, confirm the formation of the conjugate using analytical methods (e.g., HPLC, MS).
-
Adjust the pH of the conjugate solution to 8.5-9.0.
-
Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry until hydrolysis is complete.
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[3]
-
-
-
Use of Self-Hydrolyzing Maleimides: For advanced applications like antibody-drug conjugates (ADCs), consider using maleimide derivatives designed to undergo rapid hydrolysis after conjugation, leading to a more stable linkage.[12] N-aryl maleimides, for instance, form more stable conjugates than N-alkyl maleimides due to faster stabilizing ring-opening hydrolysis.[1][13]
Issue 2: Off-Target Labeling on Amines
This occurs when the reaction pH is too high, leading to a loss of selectivity for thiols.
Avoidance Protocol:
-
Strict pH Control: Maintain the reaction pH strictly between 6.5 and 7.5.[2][3][11]
-
Buffer Selection: Use buffers such as PBS, Tris, or HEPES that do not contain primary or secondary amines.[2][7]
-
Reaction Quenching: After the desired reaction time, quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.[6] This prevents further reaction with your biomolecule.
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
-
Protein Preparation and Reduction:
-
Dissolve the protein containing the target cysteine(s) in a degassed buffer (e.g., PBS, pH 7.2).[3][7] Degassing helps to prevent re-oxidation of thiols.[6]
-
To reduce disulfide bonds, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.[3] Incubate for 20-60 minutes at room temperature.[3][6] TCEP does not need to be removed.[6][11]
-
If using DTT, add to a final concentration of 10-100 mM and incubate for 30-60 minutes.[6] Crucially, remove excess DTT using a desalting column before proceeding.[6]
-
To prevent re-oxidation, consider adding a chelating agent like EDTA (1-5 mM) to the buffer.[6]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
Visual Guides
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: Key reaction pathways in maleimide chemistry.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification of Biomolecule-SMCC Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) following conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted SMCC after the initial conjugation step?
It is critical to remove excess SMCC after reacting it with an amine-containing molecule to prevent unintended reactions.[1][2][3] The maleimide group of the unreacted SMCC can react with sulfhydryl groups on the target molecule, leading to undesired self-conjugation or quenching of the reaction with the intended binding partner.[1][2]
Q2: What are the most common methods for removing unreacted SMCC?
The most frequently employed methods for the removal of non-reacted SMCC include desalting columns (often in a spin format), dialysis, and size-exclusion chromatography (SEC).[1][2][4][5] The choice of method depends on factors like sample volume, desired purity, speed, and scalability.[4]
Q3: Can I quench the reaction instead of removing the excess SMCC?
Quenching is a method to stop the conjugation reaction by adding a small molecule that reacts with the remaining active groups.[6][7] For the maleimide group of SMCC, sulfhydryl-containing compounds like L-cysteine or 2-mercaptoethanol are used to quench the reaction.[6][7][8] However, after quenching, it is still necessary to remove the excess quenching agent and other byproducts, for which techniques like desalting columns or dialysis are used.[6]
Q4: What is the difference between SMCC and Sulfo-SMCC in the context of removal?
SMCC is not water-soluble and needs to be dissolved in an organic solvent like DMSO or DMF.[3][9][10] Its water-soluble analog, Sulfo-SMCC, can be used in aqueous buffers, which can be advantageous in preventing protein precipitation.[3][9] The removal methods for both are the same, as they are based on size exclusion.
Q5: How can I confirm that the excess SMCC has been successfully removed?
While direct quantification of SMCC removal can be complex, successful removal is often inferred from the purity and expected reactivity of the final conjugate. Techniques like SDS-PAGE can visualize the formation of the desired higher molecular weight conjugate, indicating a successful reaction.[2] Further characterization can be performed using mass spectrometry.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low final conjugate yield | Inefficient removal of excess SMCC leading to quenching of the sulfhydryl-containing protein.[1] | Ensure the chosen removal method is appropriate for your sample size and that the protocol is followed correctly. Consider increasing the number of buffer exchanges in dialysis or using a desalting column with the correct molecular weight cutoff.[4] |
| Presence of homodimers or other crosslinked species | Inadequate removal of excess SMCC after the activation step.[2] | Optimize the desalting step to ensure complete removal of the unreacted crosslinker before adding the second protein.[2] |
| Protein precipitation during or after SMCC removal | High concentration of organic solvent (if using SMCC) or inappropriate buffer conditions.[3] | Keep the final concentration of DMSO or DMF below 10%.[3] Ensure the buffer used for removal is compatible with your protein's stability. Consider performing the reaction and purification at 4°C.[2] |
| Inconsistent results between experiments | Variability in the efficiency of the SMCC removal step. | Standardize the removal protocol, including the type of column or dialysis membrane, centrifugation speeds and times, and buffer exchange volumes and durations. |
Comparison of SMCC Removal Methods
| Technique | Principle | Typical Protein Recovery | SMCC Removal Efficiency | Speed | Scalability |
| Spin Desalting Columns | Size exclusion chromatography in a spin format.[4] | >90%[4] | High (>95%)[4] | Very Fast (minutes)[4] | Low (small volumes)[4] |
| Dialysis | Passive diffusion across a semi-permeable membrane.[4] | High (>90%)[4] | High (>99% with sufficient buffer changes)[4] | Slow (hours to overnight)[4] | High (various volumes)[4] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[4] | Variable, depends on column and conditions | Very High | Moderate to Slow | High (analytical and preparative)[4] |
Experimental Protocols
Protocol 1: Removal of Unreacted SMCC using a Spin Desalting Column
This protocol is suitable for rapid purification of small sample volumes.
Materials:
-
Spin desalting column (e.g., with a 7 kDa MWCO)[4]
-
Reaction mixture containing protein-SMCC conjugate and excess SMCC
-
Equilibration/elution buffer (e.g., PBS, pH 7.2-7.4)[4]
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution. Discard the flow-through.[4]
-
-
Column Equilibration:
-
Sample Application and Elution:
-
Place the equilibrated column in a clean collection tube.
-
Slowly apply the reaction mixture to the center of the resin bed.
-
Centrifuge at 1,500 x g for 2 minutes to elute the purified protein-SMCC conjugate.
-
-
Collection:
-
The purified conjugate is in the collection tube. The unreacted SMCC remains in the column resin.
-
Protocol 2: Removal of Unreacted SMCC using Dialysis
This method is effective for various sample volumes but is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)
-
Reaction mixture containing protein-SMCC conjugate and excess SMCC
-
Large volume of dialysis buffer (e.g., PBS, pH 7.2-7.4)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare Dialysis Membrane:
-
If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (e.g., boiling in EDTA solution).
-
-
Load Sample:
-
Load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Securely close the ends of the tubing or cassette.
-
-
Dialysis:
-
Place the loaded dialysis device in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1000-fold the sample volume).
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for several hours to overnight at 4°C.
-
-
Buffer Changes:
-
For optimal removal, perform at least two to three buffer changes.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Open the tubing or cassette and gently collect the purified protein-SMCC conjugate.[4]
-
Visualizations
Caption: Workflow for removing excess SMCC using a spin desalting column.
Caption: Workflow for removing excess SMCC using dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
Storage and handling recommendations for N-(4-Carboxycyclohexylmethyl)maleimide to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of N-(4-Carboxycyclohexylmethyl)maleimide to ensure its stability and successful application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For optimal stability, the solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] It is recommended to keep the compound in a tightly sealed container to protect it from moisture.
Q2: What is the recommended solvent for preparing stock solutions, and how should they be stored?
Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
Q4: What are the main reactive groups of this linker and what do they react with?
This compound is a heterobifunctional linker with two distinct reactive groups:
-
Maleimide group: This group specifically reacts with sulfhydryl (thiol) groups, typically from cysteine residues in proteins or peptides, to form a stable thioether bond.[2]
-
Carboxylic acid group: This group can be activated to react with primary amine groups, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond.[2]
Q5: At what pH should I perform the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between the maleimide group and a thiol is between 6.5 and 7.5.[3] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines.[3]
Troubleshooting Guides
Maleimide-Thiol Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Oxidized thiols: The target molecule may have disulfide bonds instead of free thiols. | Reduce the protein/peptide with a reducing agent like TCEP or DTT prior to conjugation. If using DTT, it must be removed before adding the maleimide linker. |
| Suboptimal pH: The reaction buffer is outside the ideal pH 6.5-7.5 range. | Prepare a fresh buffer and confirm the pH is within the optimal range for the maleimide-thiol reaction. | |
| Incorrect stoichiometry: The molar ratio of the linker to the target molecule may be too low. | Increase the molar excess of the this compound linker. A 10-20 fold molar excess is a common starting point. | |
| Hydrolysis of the maleimide group: The maleimide ring can hydrolyze in aqueous solutions, especially at pH > 7.5. | Prepare the maleimide solution immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. | |
| Precipitation during reaction | Low solubility of the linker or target molecule: The concentration of one or both reactants may be too high for the chosen buffer. | Dissolve the this compound in a minimal amount of anhydrous DMSO before adding it to the reaction buffer. Consider using a buffer with additives that enhance solubility. |
Carboxyl-Amine Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Inefficient activation of the carboxylic acid: The carbodiimide activator (e.g., EDC) may be old or inactive. | Use a fresh stock of the activating agent. Ensure anhydrous conditions during the activation step if possible. |
| Hydrolysis of the activated ester: The activated intermediate is susceptible to hydrolysis in aqueous buffers. | Perform the reaction promptly after the activation step. Maintain the pH of the reaction between 7.2 and 9 for the reaction with the primary amine. | |
| Suboptimal pH for amine reaction: The pH of the buffer may not be optimal for the reaction with the primary amine. | The reaction of an activated ester (like an NHS ester) with a primary amine is most efficient at a pH of 7.2 to 9.[4] | |
| Formation of multiple products | Side reactions of the activating agent: Carbodiimides can lead to the formation of N-acylurea byproducts. | Add N-hydroxysuccinimide (NHS) or Sulfo-NHS during the activation step to form a more stable intermediate and improve reaction efficiency. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Two-Step Conjugation - Maleimide-Thiol followed by Carboxyl-Amine
This protocol is designed for conjugating a thiol-containing molecule (Molecule A) to an amine-containing molecule (Molecule B).
Step 1: Maleimide-Thiol Conjugation
-
Preparation of Molecule A: If Molecule A contains disulfide bonds, reduce them using a 10-100 fold molar excess of TCEP at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.
-
Dissolving the Linker: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add the dissolved linker to Molecule A in a reaction buffer with a pH of 6.5-7.5 (e.g., PBS with 1-5 mM EDTA). Use a 10-20 fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess linker and byproducts by size exclusion chromatography or dialysis.
Step 2: Carboxyl-Amine Conjugation
-
Activation of the Carboxylic Acid: To the purified conjugate from Step 1, add EDC and NHS (or Sulfo-NHS) in a suitable buffer (e.g., MES buffer, pH 4.5-6.0). Use a molar excess of the activating agents.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation to Molecule B: Add the activated conjugate to Molecule B in a reaction buffer with a pH of 7.2-8.5.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, ion exchange) to remove unreacted molecules and byproducts.
Visualizations
Caption: A two-step experimental workflow for conjugation.
Caption: Key factors influencing compound stability.
References
Technical Support Center: Strategies to Improve Protein Labeling Specificity
Welcome to the Technical Support Center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the specificity and efficiency of your protein labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that contribute to low specificity in protein labeling?
A1: Low specificity in protein labeling, often observed as high background or off-target labeling, can stem from several factors. The primary culprits include:
-
Non-specific binding of labeling reagents: The labeling molecule may adhere to surfaces of the protein or support matrix through hydrophobic or electrostatic interactions.
-
Reaction with non-target functional groups: While a reagent is designed to be specific for a particular functional group (e.g., primary amines for NHS esters), it may exhibit reactivity with other nucleophiles under certain conditions.
-
Presence of contaminants: Impurities in the protein sample or buffers can react with the labeling reagent.
-
Inappropriate buffer conditions: pH, ionic strength, and the presence of competing molecules in the buffer can all influence reaction specificity.[1]
Q2: How can I reduce non-specific binding of my labeling reagent?
A2: Reducing non-specific binding is crucial for achieving a high signal-to-noise ratio. Key strategies include:
-
Blocking: Before applying the primary labeling reagent, incubate the sample with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or serum from the same species as the secondary antibody (in immunoassays).[2][3]
-
Optimize Buffer Composition: Adjusting the pH and salt concentration of your buffers can minimize non-specific interactions. Increasing the salt concentration can reduce electrostatic interactions, while including non-ionic detergents can disrupt hydrophobic interactions.[1]
-
Washing Steps: Thorough and stringent washing steps after the labeling reaction are essential to remove unbound reagents.
Q3: My protein precipitates during the labeling reaction. What can I do to prevent this?
A3: Protein precipitation during labeling is a common issue that can arise from several factors:
-
High Degree of Labeling (DOL): Attaching too many label molecules can alter the protein's net charge and pI, leading to a decrease in solubility.[4] To address this, lower the molar ratio of the labeling reagent to the protein.
-
Inappropriate Buffer Conditions: The pH of the labeling buffer might be too close to the protein's isoelectric point (pI), where it has minimal solubility. Adjusting the pH away from the pI can help. Also, ensure the buffer has an appropriate ionic strength to maintain protein stability.
-
Presence of Organic Solvents: Some labeling reagents are dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents can denature the protein. Keep the final concentration of the organic solvent in the reaction mixture to a minimum.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your protein sample, as this can lead to aggregation and precipitation.[5]
Q4: How do I choose the most specific labeling strategy for my protein?
A4: The choice of labeling strategy depends on several factors, including the protein itself, the desired site of labeling, and the experimental application.
-
Site-Specific Labeling: For the highest specificity, consider site-specific labeling methods. These include enzymatic labeling (e.g., using sortase or lipoic acid ligase), the use of self-labeling tags (like SNAP-tag and HaloTag), or the incorporation of unnatural amino acids with bioorthogonal reactive groups for click chemistry.[6]
-
Non-Specific Labeling: If site-specificity is not critical, traditional methods targeting abundant amino acids like lysine (amine-reactive) or cysteine (thiol-reactive) can be used. However, these methods often result in a heterogeneous population of labeled proteins.
-
Click Chemistry: This method offers high specificity and efficiency by utilizing bioorthogonal reactions between an azide and an alkyne. It can be used for both site-specific and non-specific labeling depending on how the reactive handle is introduced.
Troubleshooting Guides
Troubleshooting Amine-Reactive Labeling (e.g., NHS Esters)
Amine-reactive dyes are widely used to label proteins on primary amines found on lysine residues and the N-terminus.
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Inactive (hydrolyzed) dye. | Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use. |
| Low protein concentration. | Ensure the protein concentration is at least 2 mg/mL for efficient labeling. | |
| Incorrect buffer pH or composition. | Use a primary amine-free buffer (e.g., PBS, HEPES) with a pH of 8.3-8.5. Avoid Tris or glycine buffers. | |
| Insufficient dye-to-protein molar ratio. | Increase the molar excess of the dye to the protein. Start with a 10-20 fold excess and optimize. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Excessive dye-to-protein molar ratio. | Decrease the molar ratio of the dye to the protein. |
| Protein aggregation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the protein is properly folded and soluble before labeling. | |
| Low Fluorescence Signal | Low DOL. | Optimize the labeling reaction to achieve a higher DOL. |
| Self-quenching of the dye at high DOL. | Aim for an optimal DOL, as excessive labeling can lead to fluorescence quenching.[7][8] | |
| Photobleaching of the dye. | Use an anti-fade mounting medium for microscopy and minimize exposure to excitation light. | |
| Loss of Protein Activity | Labeling of critical lysine residues in the active or binding site. | Try a different labeling chemistry that targets other residues (e.g., thiol-reactive). If possible, use site-specific labeling methods. |
Troubleshooting Click Chemistry Labeling
Click chemistry provides a highly specific and efficient method for protein labeling.
| Problem | Possible Cause | Recommended Solution |
| Incomplete or Low Efficiency Reaction | Inefficient incorporation of the alkyne or azide handle into the protein. | Verify the successful incorporation of the bioorthogonal handle using mass spectrometry or other analytical methods. |
| Oxidation of the copper catalyst (Cu(I) to Cu(II)). | Prepare fresh sodium ascorbate solution for each experiment. Degas solutions to remove dissolved oxygen. Use a ligand like TBTA or THPTA to protect the Cu(I) state. | |
| Interfering substances in the buffer. | Avoid Tris-based buffers which can chelate copper. Use PBS or HEPES instead. Remove thiols (from DTT or cysteine residues) by dialysis or buffer exchange before the reaction. | |
| Steric hindrance at the labeling site. | Ensure the location of the alkyne or azide handle is accessible within the folded protein structure. | |
| High Background | Non-specific binding of the azide or alkyne probe. | Include a blocking step with BSA or other blocking agents. Optimize washing steps after the reaction. |
| Copper-mediated protein aggregation. | Use a copper-chelating ligand and optimize the copper concentration. |
Troubleshooting Enzymatic and Tag-Based Labeling (SNAP-tag, HaloTag)
These methods offer high specificity by utilizing enzymatic reactions to attach a label to a specific tag fused to the protein of interest.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Labeling | Fusion protein is not expressed or is insoluble. | Verify protein expression and solubility via Western blot or SDS-PAGE. |
| Insufficient substrate concentration or incubation time. | Increase the substrate concentration and/or extend the incubation time. | |
| Rapid turnover of the fusion protein. | Analyze samples immediately after labeling or fix cells directly after labeling. Labeling at a lower temperature (4°C or 16°C) can also slow down protein turnover.[9] | |
| High Background | Non-specific binding of the substrate. | Reduce the substrate concentration and/or incubation time. Increase the number and duration of wash steps. Include serum or BSA in the labeling medium.[9] |
| Autofluorescence of cells or tissue. | Use a fluorophore with excitation and emission wavelengths that minimize overlap with the sample's autofluorescence. | |
| Protein Precipitation | Insoluble fusion protein. | Test a range of pH (7.0-8.0) and salt concentrations (50-250 mM) for the labeling buffer. The addition of a non-ionic detergent (e.g., 0.05-0.1% Tween 20) may also help.[10] |
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the selection and optimization of your protein labeling strategy.
Table 1: Comparison of Common Protein Labeling Chemistries
| Labeling Chemistry | Target Residue(s) | Typical Molar Excess (Reagent:Protein) | Optimal pH | Specificity | Key Advantages | Key Disadvantages |
| Amine-Reactive (NHS Ester) | Lysine, N-terminus | 5:1 to 50:1 | 8.3 - 8.5 | Moderate | Simple, robust, wide variety of reagents available. | Can lead to heterogeneous labeling and potential loss of protein function if lysines are in critical regions. |
| Thiol-Reactive (Maleimide) | Cysteine | 10:1 to 20:1 | 6.5 - 7.5 | High (if free cysteines are rare) | Highly specific for free thiols, allows for more controlled labeling. | Requires the presence of a free cysteine, which may need to be introduced via mutagenesis. Maleimide-thiol linkage can be reversible. |
| Click Chemistry (CuAAC) | Alkyne/Azide | 1:1 to 10:1 | 4 - 11 | Very High | Bioorthogonal, highly specific, and efficient. | Requires introduction of an alkyne or azide handle. Copper catalyst can be toxic to cells (copper-free alternatives exist). |
| Enzymatic (e.g., Sortase) | Specific recognition sequence | Stoichiometric | 7.0 - 8.5 | Very High | Site-specific, occurs under mild conditions. | Requires genetic engineering to introduce the recognition tag. |
Table 2: Comparison of Self-Labeling Protein Tags
| Feature | SNAP-tag | HaloTag |
| Size | ~20 kDa (182 aa) | ~33 kDa (297 aa) |
| Substrate | O⁶-benzylguanine (BG) derivatives | Chloroalkane (CA) derivatives |
| Relative Brightness (with far-red dyes) | Lower | Up to 9-fold higher than SNAP-tag[11] |
| Photostability (with far-red dyes) | Lower | Higher[11][12] |
| Labeling Kinetics | Generally slower for some dyes | Generally faster for some dyes[3] |
| Advantages | Smaller size, orthogonal to CLIP-tag for dual labeling. | Brighter signal and higher photostability with certain dyes, making it suitable for super-resolution microscopy. |
| Disadvantages | Lower brightness and photostability with some popular dyes. | Larger tag size, which may have a higher propensity to interfere with protein function. |
Experimental Protocols
Detailed Protocol: Amine-Reactive Labeling of IgG Antibody with an NHS Ester
This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:
-
IgG antibody (1 mg)
-
Amine-reactive fluorescent dye (NHS ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching solution: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Desalting column for purification
Procedure:
-
Prepare the Antibody:
-
Dissolve 1 mg of the IgG antibody in 1 mL of Reaction Buffer. The protein concentration should be at least 2 mg/mL for optimal results.[13]
-
Ensure the antibody solution is free of amine-containing substances like Tris or glycine.
-
-
Prepare the Dye Solution:
-
Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point for optimization).
-
While gently stirring the antibody solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
-
Stop the Reaction (Optional):
-
To stop the reaction, you can add a quenching solution like hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 30-60 minutes.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the maximum absorption wavelength of the dye.
-
Calculate the DOL using the following formula: DOL = (A_max_ of labeled protein × Molar extinction coefficient of protein) / ((A_280_ of labeled protein - (A_max_ of labeled protein × Correction Factor)) × Molar extinction coefficient of dye)
-
Visualizations
Workflow for Troubleshooting Low Signal in Protein Labeling
Caption: A troubleshooting workflow for addressing low or no signal in protein labeling experiments.
Decision Pathway for Choosing a Protein Labeling Strategy
Caption: A decision tree to guide the selection of an appropriate protein labeling strategy.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Impact of reducing agents on N-(4-Carboxycyclohexylmethyl)maleimide conjugation efficiency
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) conjugation, with a specific focus on the impact of reducing agents on efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is a reducing agent necessary for my SMCC conjugation?
A1: The maleimide group of SMCC reacts specifically with free sulfhydryl (thiol) groups (-SH) on molecules like cysteine residues in proteins.[1] In many proteins, particularly antibodies, these cysteine residues exist as disulfide bonds (-S-S-), which are unreactive with maleimides. A reducing agent is required to cleave these disulfide bonds, generating the free sulfhydryls necessary for conjugation to the maleimide.[2]
Q2: What is the difference between TCEP and DTT, and which one should I choose?
A2: The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) is critical for successful conjugation.
-
TCEP is often the preferred reducing agent because it is a non-thiol-containing phosphine. This means it will not react with the maleimide group and therefore does not need to be removed after the reduction step and before the addition of the maleimide-activated molecule.[3] TCEP is also more stable, odorless, and effective over a broader pH range (1.5-8.5) compared to DTT.
-
DTT is a potent thiol-containing reducing agent. Because it has free thiols, any excess DTT will compete with your target molecule for reaction with the maleimide.[4] Therefore, it is crucial to completely remove excess DTT after reduction and before starting the conjugation reaction, typically via a desalting column or dialysis.[3] The reducing capability of DTT is also optimal at a pH above 7.[4]
Q3: My conjugation efficiency is low. What are the possible causes related to the reduction step?
A3: Low conjugation efficiency is a common issue that can often be traced back to the reduction step. Here are several potential causes:
-
Incomplete Disulfide Bond Reduction: The concentration of the reducing agent or the incubation time may have been insufficient to completely reduce the disulfide bonds.
-
Re-oxidation of Sulfhydryls: After reduction, free sulfhydryls can re-oxidize back to disulfide bonds, especially in the presence of dissolved oxygen or certain metal ions.[2][4]
-
Presence of Thiol-Containing Reducing Agent During Conjugation: If you used DTT and did not completely remove the excess, it will compete with your target molecule for the maleimide, thus lowering your conjugation efficiency.[2][4]
-
Reaction of TCEP with Maleimide: Although generally considered non-reactive with maleimides, some studies suggest that TCEP can react with and consume the maleimide group under certain conditions, albeit at a slower rate than thiols.[5][6]
Q4: How can I quench the SMCC conjugation reaction?
A4: To stop the conjugation reaction, you can add a small molecule containing a free thiol. This will react with any remaining unreacted maleimide groups. Common quenching agents include L-cysteine, N-acetylcysteine, or β-mercaptoethanol, typically added at a final concentration of 10-50 mM, followed by a short incubation period.[1][7][8]
Q5: What are the optimal pH conditions for SMCC conjugation?
A5: The SMCC conjugation process involves two main reactions, each with its optimal pH range. The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2-8.5.[9] The subsequent reaction of the maleimide with sulfhydryl groups is most effective and specific at a pH of 6.5-7.5.[10][11] At a pH above 7.5, the maleimide group can react with primary amines, and its hydrolysis rate increases.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Inefficient Reduction: Disulfide bonds on the target molecule were not fully reduced. | Increase the concentration of the reducing agent (e.g., TCEP or DTT) and/or the incubation time. A 5 mM TCEP solution incubated for 30 minutes at room temperature is a common starting point. For DTT, a 10-100 fold molar excess is common for 30-60 minutes at room temperature.[4] |
| Re-oxidation of Thiols: Free sulfhydryls re-formed disulfide bonds before conjugation. | Use degassed buffers for both the reduction and conjugation steps to remove dissolved oxygen.[4] Include a chelating agent like 1-5 mM EDTA in your buffers to sequester metal ions that can catalyze oxidation.[4] | |
| Interference from Reducing Agent: Excess thiol-containing reducing agent (DTT) was not removed. | After reduction with DTT, ensure its complete removal using a desalting column or dialysis before adding the maleimide-activated molecule.[3] | |
| Hydrolysis of Maleimide: The maleimide group on the SMCC linker hydrolyzed before reacting with the thiol. | Perform the conjugation promptly after activating the first molecule with SMCC.[12] Maintain the reaction pH between 6.5 and 7.5.[12] Prepare maleimide solutions fresh before use.[11] | |
| Protein Precipitation or Aggregation | Over-reduction: Complete reduction of all disulfide bonds, especially in antibodies, can lead to protein unfolding and aggregation. | Consider a partial or selective reduction of more accessible disulfide bonds by optimizing the concentration of the reducing agent and reaction time. |
| High Concentration of Organic Solvent: If using the water-insoluble form of SMCC, a high concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve it can cause protein precipitation. | Ensure the final concentration of the organic solvent is low, typically less than 10%. Alternatively, use the water-soluble analog, Sulfo-SMCC. | |
| Inappropriate Buffer Conditions: The buffer pH may be too close to the protein's isoelectric point (pI), where it is least soluble. | Ensure the buffer pH is optimal for your protein's stability and not near its pI.[1] Maintain an appropriate ionic strength.[1] | |
| High Levels of Protein-Protein Crosslinking (Polymerization) | Incorrect Reaction Stoichiometry: Molar ratios of the reactants favor the formation of polymers. | Carefully control the molar ratios of the reactants to favor the desired 1:1 conjugation. |
| Simultaneous Reaction of Both Proteins: Both proteins have accessible amines and sulfhydryls, leading to homobifunctional crosslinking. | A two-step conjugation protocol is highly recommended. First, react one protein with SMCC, then purify away the excess crosslinker before adding the second, reduced protein. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Disulfide Bond Reduction
| Reducing Agent | Recommended Concentration | Incubation Time | Incubation Temperature | Post-Reduction Step |
| TCEP | 5 mM (starting point) | 30 minutes | Room Temperature | Not required[3] |
| DTT | 10-100 mM (10-100 fold molar excess)[4] | 30-60 minutes[4] | Room Temperature[4] | Crucial: Complete removal of excess DTT is required[3][4] |
Table 2: Recommended Molar Excess of SMCC over Amine-Containing Protein
| Protein Concentration | Recommended Molar Excess of SMCC |
| < 1 mg/mL | 40-80 fold[12][13] |
| 1-4 mg/mL | 20-fold[12][13] |
| 5-10 mg/mL | 5-10 fold[12][13] |
Note: These are starting recommendations and may require empirical optimization for your specific application.[14]
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of a Protein
-
Protein Preparation: Dissolve your protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1-5 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.[4]
-
Prepare Reducing Agent Solution: Prepare a fresh stock solution of either TCEP (e.g., 0.5 M in water) or DTT.
-
Reduction Reaction:
-
For TCEP: Add the TCEP stock solution to the protein solution to a final TCEP concentration of 5 mM.
-
For DTT: Add the DTT stock solution to the protein solution to a final concentration of 10-100 mM.[4]
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4]
-
Removal of Excess DTT (if used): If DTT was used, it is critical to remove the excess reducing agent. This is typically achieved by passing the reaction mixture through a desalting column equilibrated with the conjugation buffer.[2][3] The reduced protein can be used immediately in the conjugation reaction.
Protocol 2: Two-Step SMCC Conjugation
-
Activation of Amine-Containing Protein (Protein 1): a. Prepare Protein 1 at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[15][16] b. Immediately before use, dissolve SMCC in an anhydrous organic solvent like DMSO to a concentration of approximately 10 mM.[15] c. Add the SMCC solution to the Protein 1 solution to achieve the desired molar excess (see Table 2). d. Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[15] e. Remove the excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).[12][15] This step is crucial to prevent side reactions.[17]
-
Conjugation to Sulfhydryl-Containing Protein (Protein 2): a. Ensure Protein 2 has been reduced to generate free sulfhydryls (as per Protocol 1). b. Immediately combine the maleimide-activated Protein 1 with the reduced Protein 2 at the desired molar ratio. c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
Quenching the Reaction (Optional but Recommended): a. To stop the reaction and cap any unreacted maleimide groups, add a quenching agent like L-cysteine to a final concentration of 10-20 mM.[1] b. Incubate for an additional 15-30 minutes at room temperature.[1][7]
-
Purification of the Conjugate: a. Purify the final conjugate from unreacted proteins, quenching agent, and other byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[12]
Visualizations
Caption: General experimental workflow for a two-step SMCC conjugation.
Caption: Troubleshooting logic for low SMCC conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biosyn.com [biosyn.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Confirming N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) is a critical step in the development of antibody-drug conjugates (ADCs), immunotoxins, and other targeted therapeutics. Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the final product. This guide provides a comparative overview of key analytical techniques to confirm and quantify SMCC conjugation, complete with experimental protocols and data presentation to aid in methodological selection.
SMCC is a heterobifunctional crosslinker that facilitates a two-step conjugation process.[1] First, its N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[1][2] Subsequently, the maleimide group reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a stable thioether bond.[1][2] This directed chemistry minimizes the formation of homodimers.[1] The confirmation of both successful steps is crucial for the characterization of the resulting bioconjugate.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for confirming SMCC conjugation depends on the specific requirements of the analysis, including the need for qualitative confirmation, quantitative measurement of the conjugation ratio (e.g., drug-to-antibody ratio or DAR), and the level of detail required for characterization.[3] The following table summarizes and compares the most commonly employed techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of molecular weight changes upon conjugation.[3] | High accuracy and sensitivity. Provides detailed information on DAR distribution and can identify specific conjugation sites (peptide mapping).[3][4] | Requires specialized instrumentation. Samples may require desalting and complex data analysis.[3] | Detailed characterization of conjugates, including DAR distribution and site of conjugation.[5] |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the protein and the conjugated molecule at specific wavelengths.[3] The decrease in maleimide absorbance around 300 nm can also be monitored.[6][7] | Simple, rapid, and non-destructive.[8] Widely available instrumentation. | Lower sensitivity.[8] Potential for interference from other chromophores.[8] Provides an average DAR, not the distribution.[3] | Rapid estimation of average conjugation efficiency (DAR).[3] Monitoring reaction kinetics in real-time.[8] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. Conjugation increases the molecular size, leading to an earlier elution time.[3] | Effective for detecting conjugation and assessing aggregation.[3] Relatively simple and robust. | Does not provide quantitative information on the conjugation ratio. Limited resolution for small mass changes. | Confirmation of conjugation and assessment of aggregate formation.[3][5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. The addition of a typically hydrophobic molecule via SMCC increases the protein's hydrophobicity.[3] | Can resolve species with different numbers of conjugated molecules (DAR species).[3][5] Provides information on DAR distribution and average DAR.[3] | Requires method development to optimize separation. High salt concentrations may affect protein stability.[3] | Determination of DAR distribution and calculation of average DAR for ADCs.[5] |
| SDS-PAGE | Separates proteins based on their molecular weight under denaturing conditions. | Simple, widely available technique for visualizing the increase in molecular weight upon conjugation.[5] | Low resolution, provides only a qualitative confirmation of conjugation. | Quick qualitative check to confirm successful conjugation.[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Mass Spectrometry (MS) for Detailed Characterization
Principle: Mass spectrometry measures the mass-to-charge ratio of the intact protein-conjugate, allowing for the direct determination of the number of conjugated molecules. For more detailed analysis, the conjugate can be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS to identify the specific amino acid residues that have been modified.[4]
Protocol:
-
Sample Preparation: Desalt the protein conjugate sample using a suitable method (e.g., dialysis or desalting column) to remove non-volatile salts.[3]
-
Intact Mass Analysis:
-
Dilute the desalted sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as 0.1% formic acid in water/acetonitrile.
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3]
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Peptide Mapping (Optional):
-
Data Analysis:
-
For intact mass analysis, deconvolute the raw mass spectrum to obtain the molecular weights of the different conjugated species. The mass difference between the unconjugated protein and the conjugated species corresponds to the mass of the added SMCC-molecule complex.[3]
-
For peptide mapping, use specialized software to identify peptides and pinpoint the modified amino acid residues.[4]
-
Caption: Workflow for Mass Spectrometry analysis.
UV-Vis Spectrophotometry for Average Conjugation Ratio
Principle: If the molecule conjugated to the protein has a unique UV-Vis absorbance peak, the average number of conjugated molecules per protein can be determined by measuring the absorbance at two wavelengths: one for the protein (typically 280 nm) and one for the conjugated molecule (its λmax).[3]
Protocol:
-
Instrument: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Calculation: The drug-to-antibody ratio (DAR) can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the protein and the conjugated molecule at both wavelengths. A correction factor may be necessary to account for the absorbance of the conjugated molecule at 280 nm.[3]
Caption: Workflow for UV-Vis spectrophotometry.
Size-Exclusion Chromatography (SEC) for Conjugation Confirmation and Aggregation Analysis
Principle: SEC separates molecules based on their size in solution. Successful conjugation results in an increased molecular size and therefore an earlier elution time compared to the unconjugated protein. SEC is also highly effective at detecting high molecular weight aggregates.[3]
Protocol:
-
System: An HPLC or UHPLC system equipped with a UV detector.[3]
-
Column: An SEC column with a pore size appropriate for the molecular weight range of the protein and its conjugate.
-
Mobile Phase: A buffered saline solution, such as 150 mM sodium phosphate, pH 7.0. The mobile phase should be filtered and degassed.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.[3]
-
Detection: UV absorbance at 280 nm.[3]
-
Sample Preparation: Dilute the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[3]
-
Data Analysis: Compare the chromatogram of the conjugate to that of the unconjugated protein. A shift to an earlier retention time indicates successful conjugation.[3] The presence of peaks at even earlier retention times suggests the formation of aggregates.[3]
Caption: Workflow for SEC analysis.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of a typically hydrophobic small molecule via SMCC increases the hydrophobicity of the protein, leading to stronger retention on a HIC column. This technique can often resolve species with different numbers of conjugated molecules.[3]
Protocol:
-
System: A biocompatible HPLC system.[3]
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.[3]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[3]
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.[3]
-
Detection: UV absorbance at 280 nm.[3]
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A to approximately 1 mg/mL.[3]
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the unconjugated protein and the different conjugated species (DAR 1, 2, 3, etc.). The area of each peak is used to calculate the relative abundance of each species and the average DAR.[3]
Caption: Workflow for HIC analysis.
Alternative Crosslinkers and Confirmation Methods
While SMCC is a widely used crosslinker, several alternatives exist, each with its own specific reaction chemistry and analytical considerations. For instance, Sulfo-SMCC is a water-soluble analog of SMCC, which is advantageous for reactions in aqueous environments.[1] Other crosslinking chemistries, such as those based on isothiocyanates or click chemistry, offer alternative conjugation strategies.
Beyond the core techniques described, other methods can provide valuable information. For example, enzyme-linked immunosorbent assays (ELISAs) can be used to confirm that the conjugation process has not negatively impacted the biological activity of a protein, such as the antigen-binding affinity of an antibody.[5]
Conclusion
The thorough characterization of SMCC-conjugated biomolecules is a non-trivial but essential aspect of therapeutic and diagnostic development. A multi-faceted analytical approach is often the most robust strategy. While techniques like SDS-PAGE and SEC can provide rapid confirmation of conjugation, methods such as mass spectrometry and HIC are indispensable for detailed quantitative analysis and ensuring the quality and consistency of the final product. The selection of the most appropriate analytical techniques will ultimately be guided by the specific goals of the study and the resources available.
References
Unraveling Cysteine-Rich Peptides: A Comparative Guide to Labeling with N-(4-Carboxycyclohexylmethyl)maleimide for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the precise analysis of peptides is paramount. Cysteine-containing peptides, in particular, play critical roles in cellular signaling and protein function. This guide provides a comprehensive comparison of N-(4-Carboxycyclohexylmethyl)maleimide (CCMM) as a labeling reagent for the mass spectrometry analysis of these peptides, offering insights into its performance against alternative methods and supported by detailed experimental protocols and data.
This compound (CCMM) is a chemical probe that facilitates the selective labeling of peptides at cysteine residues. The maleimide group within CCMM reacts specifically with the thiol group of cysteine, forming a stable covalent bond. This targeted modification allows for the enrichment and subsequent identification and quantification of cysteine-containing peptides from complex biological samples using mass spectrometry.
Performance Comparison of Cysteine-Reactive Labeling Reagents
The selection of a labeling reagent is a critical step in any quantitative proteomics workflow. The ideal reagent should offer high reactivity, specificity, and introduce a mass shift that is readily detectable by mass spectrometry. Below is a comparison of CCMM with other commonly used cysteine-reactive labeling reagents.
| Feature | This compound (CCMM) | Iodoacetamide (IAA) & Iodoacetanilide | N-Ethylmaleimide (NEM) | Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) & Tandem Mass Tags (TMT) |
| Reaction Chemistry | Michael addition with thiol groups of cysteine residues. | Alkylation of cysteine residues. | Michael addition with thiol groups of cysteine residues. | Amine-reactive tags that can be adapted for cysteine labeling after modification. |
| Specificity | Highly specific for thiol groups under controlled pH conditions. | Can also react with other nucleophilic residues like histidine and methionine at higher pH. | Highly specific for thiol groups. | Primarily targets primary amines (N-terminus and lysine side chains). Cysteine labeling requires a multi-step process. |
| Reaction Conditions | Typically performed at pH 6.5-7.5. | Typically performed at pH 7.5-8.5. | Typically performed at pH 6.5-7.5. | Labeling is typically performed at a slightly alkaline pH. |
| Mass Shift (Da) | 237.26 | IAA: 57.02; Iodoacetanilide: 135.02 | 125.05 | Varies depending on the specific tag and reporter ion. |
| Quantitative Strategy | Can be used in both label-free and stable isotope labeling strategies. | Often used for blocking free cysteines. Can be used in isotopic forms for quantitative analysis. | Primarily used for blocking free cysteines to prevent disulfide bond formation. | Multiplexed relative quantification based on reporter ions in the MS/MS spectra. |
| Advantages | Stable linkage, introduces a significant mass shift for easy detection. The carboxyl group can be used for further derivatization or enrichment. | Well-established and widely used. | Fast and specific reaction. | Enables simultaneous quantification of multiple samples (up to 18-plex with TMTpro). |
| Limitations | Potential for hydrolysis of the maleimide ring at high pH. | Potential for off-target reactions. | Smaller mass shift compared to CCMM. | More complex workflow and data analysis. Indirectly labels cysteines. |
Experimental Protocols
Protocol 1: Labeling of Peptides with CCMM for Mass Spectrometry Analysis
This protocol outlines the general steps for labeling a complex peptide mixture with CCMM prior to mass spectrometry analysis.
Materials:
-
Peptide sample (e.g., tryptic digest of a cell lysate)
-
This compound (CCMM)
-
Reduction buffer (e.g., 5 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 20 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Labeling buffer (e.g., 50 mM HEPES, pH 7.0)
-
Quenching solution (e.g., 10 mM DTT)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)
Procedure:
-
Reduction: Resuspend the peptide sample in reduction buffer and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Alkylation of Non-Cysteine Thiols (Optional): To specifically label only a subset of cysteines, accessible thiols can be blocked first. Add alkylation buffer and incubate for 20 minutes at room temperature in the dark. This step should be skipped if all cysteines are to be labeled.
-
Buffer Exchange: Remove excess reducing and alkylating agents by performing a buffer exchange into the labeling buffer using a C18 SPE cartridge.
-
CCMM Labeling: Add a 10-fold molar excess of CCMM (dissolved in a minimal amount of organic solvent like DMSO or DMF) to the peptide solution. Incubate for 1 hour at room temperature.
-
Quenching: Add quenching solution to consume any unreacted CCMM.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 SPE cartridge.
-
Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS.
Protocol 2: Comparative Analysis using Stable Isotope Dimethyl Labeling
For a direct quantitative comparison, stable isotope dimethyl labeling can be employed as an alternative method that targets primary amines.
Materials:
-
Peptide samples (e.g., control and treated)
-
"Light" labeling reagent (e.g., formaldehyde-H2)
-
"Heavy" labeling reagent (e.g., formaldehyde-D2)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Labeling buffer (e.g., 100 mM triethylammonium bicarbonate)
Procedure:
-
Resuspend the control and treated peptide samples in labeling buffer.
-
Add the "light" labeling reagent to the control sample and the "heavy" labeling reagent to the treated sample.
-
Add the reducing agent to both samples.
-
Incubate for 1 hour at room temperature.
-
Combine the "light" and "heavy" labeled samples.
-
Desalt the combined sample using a C18 SPE cartridge.
-
Analyze by LC-MS/MS. The mass difference between the light and heavy labeled peptides allows for their relative quantification.
Visualizing the Workflow and a Relevant Signaling Pathway
To better illustrate the experimental process and a potential application, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the analysis of CCMM-labeled peptides.
Caption: The Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant response, which can be studied using cysteine-reactive probes like CCMM to investigate the redox state of Keap1.
Conclusion
The analysis of cysteine-containing peptides by mass spectrometry is a powerful tool for understanding a myriad of biological processes. This compound offers a robust and specific method for labeling these peptides, enabling their effective enrichment and quantification. While alternative labeling strategies exist, each with its own set of advantages and limitations, the choice of reagent will ultimately depend on the specific research question and experimental design. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to make informed decisions for their quantitative proteomics studies.
A Head-to-Head Comparison: The Advantages of N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) over NHS Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is paramount. The choice of crosslinker can significantly impact the efficacy, stability, and homogeneity of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been a staple for modifying primary amines, heterobifunctional crosslinkers like N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) offer distinct advantages in terms of stability, reaction control, and the robustness of the final product.
This guide provides an objective, data-driven comparison of SMCC and NHS esters, offering insights into their performance, detailed experimental protocols, and the fundamental principles that govern their reactivity. This information is intended to empower researchers to make informed decisions when designing conjugation strategies for applications ranging from antibody-drug conjugates (ADCs) and enzyme-linked immunosorbent assays (ELISAs) to the study of protein-protein interactions.
Core Advantages of SMCC over NHS Esters
The primary advantages of using SMCC, a heterobifunctional crosslinker, stem from its unique structure, which incorporates both an NHS ester and a maleimide moiety. This dual functionality allows for a controlled, two-step conjugation process that minimizes the formation of unwanted byproducts.
Enhanced Stability of the Reactive Groups: A critical challenge in bioconjugation is the hydrolysis of the reactive groups in aqueous buffers. The NHS ester group is particularly susceptible to hydrolysis, especially at neutral to alkaline pH, where the amine-reactive conjugation is most efficient. This competing hydrolysis reaction can significantly reduce the yield of the desired conjugate.[1]
The maleimide group of SMCC, in contrast, exhibits greater stability in aqueous solutions at physiological pH (6.5-7.5).[2][3][4][5] This stability is further enhanced by the cyclohexane ring in the SMCC spacer arm, which decreases the rate of maleimide hydrolysis compared to linkers lacking this feature.[6] This allows for the preparation of maleimide-activated proteins that can be purified and stored for later use, a significant advantage in multi-step conjugation schemes.[4]
Superior Reaction Specificity and Control: NHS esters react with primary amines, which are abundant on the surface of most proteins (e.g., lysine residues and the N-terminus). This can lead to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations, potentially impacting the biological activity of the protein.
SMCC facilitates a more controlled and specific conjugation through a two-step process. First, the NHS ester of SMCC reacts with the primary amines on the first protein. After removing the excess, unreacted SMCC, the now maleimide-activated protein is introduced to the second protein, which contains a sulfhydryl (thiol) group (e.g., from a cysteine residue). The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.[6] This sequential approach minimizes the formation of homodimers and allows for more precise control over the stoichiometry of the final conjugate.[6] At a neutral pH of 7.0, the reaction of a maleimide group with a thiol is approximately 1,000 times faster than its reaction with an amine, ensuring high specificity.[2]
Formation of a Stable Conjugate: The thioether bond formed between the maleimide group of SMCC and a sulfhydryl group is highly stable under physiological conditions.[5] While the amide bond formed by an NHS ester reaction is also stable, the thioether linkage is less susceptible to enzymatic cleavage. However, it is important to note that the thiosuccinimide ring formed in the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can be mitigated by hydrolyzing the thiosuccinimide ring after conjugation by briefly incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0).[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for SMCC and NHS esters, highlighting the advantages of SMCC in terms of reactive group stability.
| Parameter | This compound (SMCC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive) | NHS ester (amine-reactive) |
| Optimal pH for Amine Reaction | 7.0 - 9.0[2] | 7.2 - 8.5[8] |
| Optimal pH for Thiol Reaction | 6.5 - 7.5[2] | N/A |
| Stability of Amine-Reactive Group | NHS ester is susceptible to hydrolysis, especially at higher pH.[1] | Highly susceptible to hydrolysis, with a half-life of 4-5 hours at pH 7.0 (0°C) and only 10 minutes at pH 8.6 (4°C).[1][8][9] |
| Stability of Thiol-Reactive Group | Maleimide group is relatively stable at pH 6.5-7.5; stability is enhanced by the cyclohexane ring.[4][5] | N/A |
| Stability of Resulting Linkage | Stable thioether bond.[5] The thiosuccinimide ring can be stabilized against retro-Michael reaction by hydrolysis.[7] | Stable amide bond. |
| Control over Conjugation | High (two-step reaction allows for purification of intermediate).[6] | Low to moderate (one-step reaction can lead to heterogeneity). |
Mandatory Visualizations
Chemical Structures and Reaction Mechanisms
Caption: Structures and reaction schemes of SMCC and a generic NHS ester.
Experimental Workflow for Two-Step SMCC Conjugation
Caption: Workflow for a controlled two-step conjugation using SMCC.
Decision Tree for Crosslinker Selection
Caption: A guide to selecting the appropriate crosslinker for your needs.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation Using SMCC
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
Materials:
-
This compound (SMCC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (with free sulfhydryls, in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Desalting columns
Procedure:
-
Activation of Protein A:
-
Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the Protein A solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
-
Conjugation to Protein B:
-
Immediately add the maleimide-activated Protein A to the solution of Protein B.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted proteins.
-
Protocol 2: Protein Labeling with an NHS Ester
This protocol describes the general procedure for labeling a protein with a generic NHS ester-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
NHS ester-functionalized molecule
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column.
-
Conclusion
For complex bioconjugation applications requiring high specificity, control, and a stable final product, this compound (SMCC) presents clear advantages over traditional NHS esters. The enhanced stability of its maleimide group and the ability to perform a controlled, two-step conjugation process minimize side reactions and lead to more homogeneous and reliable conjugates. While NHS esters remain a useful tool for simple labeling applications, researchers and drug developers working on advanced biotherapeutics and diagnostics will benefit from the superior performance characteristics of SMCC. Careful consideration of the target molecules and the desired properties of the final conjugate will ultimately guide the selection of the most appropriate crosslinking strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
A Researcher's Guide to Determining the Degree of Labeling with N-(4-Carboxycyclohexylmethyl)maleimide (SMCC)
For researchers, scientists, and drug development professionals, the precise quantification of labeling efficiency is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) is a widely used heterobifunctional crosslinker that facilitates the conjugation of amine-containing molecules to sulfhydryl-containing molecules. This guide provides a comparative overview of the primary methods used to determine the degree of labeling (DOL) achieved with SMCC and similar maleimide-containing linkers. We present a side-by-side analysis of spectrophotometric assays, chromatographic techniques, and mass spectrometry, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of method for determining the degree of maleimide labeling depends on several factors, including the nature of the biomolecule and the attached payload, the required accuracy and sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Method | Principle | Sensitivity | Accuracy | Throughput | Instrumentation | Key Advantages | Limitations |
| Direct UV Spectrophotometry | Measures the absorbance of the maleimide group at ~302 nm.[1][2] | Low | Low | High | UV-Vis Spectrophotometer | Simple, rapid. | Insensitive due to low extinction coefficient (620 M⁻¹cm⁻¹); susceptible to interference from protein absorbance at 280 nm.[1][2] |
| Reverse Thiol Assay (e.g., Ellman's Reagent) | A known excess of a thiol-containing compound (e.g., cysteine, GSH) is reacted with the maleimide. The remaining unreacted thiol is quantified using a chromogenic reagent like DTNB (Ellman's Reagent) or 4,4'-DTDP.[2][3] | Moderate | Moderate | High | UV-Vis Spectrophotometer or Microplate Reader | Widely used, relatively simple and inexpensive. | Can be affected by substances that interfere with the thiol-disulfide exchange reaction. DTNB can underestimate thiol concentration in some proteins.[3] |
| Fluorimetric Assays | Utilizes proprietary dyes that exhibit enhanced fluorescence upon reaction with a maleimide group, or a reverse assay with a fluorescent thiol reagent.[1][3] | High | High | High | Fluorescence Microplate Reader | High sensitivity (can detect as low as 10 picomoles of maleimide); less interference from biological samples compared to colorimetric assays.[1][3] | Requires specific proprietary reagents; potential for quenching at high labeling densities. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the labeled protein from the unlabeled protein and other impurities based on differences in hydrophobicity. The degree of labeling can be calculated from the peak areas of the different species.[4] | High | High | Medium | HPLC/UHPLC System with UV Detector | Provides information on the distribution of different labeled species; orthogonal method to HIC.[4] Denaturing conditions can simplify complex conjugates for analysis. | Can be complex to develop a robust method; the denaturing conditions may not be suitable for all bioconjugates. |
| Hydrophobic Interaction Chromatography (HIC) | A non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. It is particularly well-suited for determining the drug-to-antibody ratio (DAR) of ADCs.[4][5][6] | High | High | Medium | HPLC/UHPLC System with UV Detector | Gold standard for DAR determination of ADCs; provides information on the distribution of drug-loaded species.[6] Excellent reproducibility with RSDs for peak area often below 0.3%.[5] | Can have lower resolution for highly hydrophobic species (e.g., DAR 6 and 8).[6] Requires high salt concentrations which can be corrosive to instrumentation.[5] |
| Mass Spectrometry (MS) | Directly measures the mass of the intact or fragmented bioconjugate to determine the number of attached maleimide linkers. Can be coupled with liquid chromatography (LC-MS).[7][8] | Very High | Very High | Low to Medium | Mass Spectrometer (e.g., MALDI-TOF, ESI-QTOF) | Provides the most accurate and detailed information, including the precise mass of the conjugate and the location of the modification.[8] Can detect low levels of labeling, down to 2%.[8] | High cost of instrumentation and expertise required for data analysis; ionization efficiency can vary between different labeled species, potentially underestimating the average DOL.[7] |
Experimental Protocols
Reverse Thiol Assay using Ellman's Reagent (DTNB)
This protocol describes the quantification of maleimide groups by reacting the sample with an excess of L-cysteine and then measuring the remaining unreacted cysteine using Ellman's Reagent.
Materials:
-
Maleimide-labeled protein sample
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0
-
Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer
-
L-cysteine hydrochloride monohydrate
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Preparation of Cysteine Standards:
-
Prepare a 1.5 mM stock solution of L-cysteine in Reaction Buffer.
-
Create a series of standards by serially diluting the stock solution (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).
-
-
Standard Curve Generation:
-
To 2.5 mL of Reaction Buffer, add 50 µL of Ellman's Reagent Solution.
-
Add 250 µL of each cysteine standard to separate tubes.
-
Mix and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance values against the cysteine concentration to generate a standard curve.
-
-
Sample Analysis:
-
React a known amount of the maleimide-labeled protein with a known excess of L-cysteine in the Reaction Buffer for 2 hours at room temperature.
-
In a separate tube, prepare a control with the same amount of L-cysteine but without the maleimide-labeled protein.
-
Take an aliquot of the reaction mixture and the control, and add it to the Ellman's Reagent solution as in step 2 of the standard curve generation.
-
Incubate for 15 minutes and measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of unreacted cysteine in the sample and control using the standard curve.
-
The concentration of maleimide is the difference between the cysteine concentration in the control and the sample.
-
Calculate the Degree of Labeling (DOL) by dividing the moles of maleimide by the moles of protein.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general procedure for the analysis of SMCC-labeled proteins. Method optimization will be required for specific applications.
Materials:
-
HPLC or UHPLC system with a UV detector
-
Reversed-phase column suitable for proteins (e.g., C4, C8, or C18 wide-pore)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Labeled and unlabeled protein samples
Procedure:
-
Sample Preparation:
-
Dilute the protein conjugate sample and the unlabeled control to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample onto the column.
-
Apply a linear gradient from Mobile Phase A to Mobile Phase B over a suitable time (e.g., 20-30 minutes) to elute the proteins.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The labeled protein will have a longer retention time than the unlabeled protein due to the increased hydrophobicity from the SMCC linker and payload.
-
Integrate the peak areas for the unlabeled and various labeled species.
-
The average degree of labeling can be calculated from the relative peak areas of the different species.
-
Mass Spectrometry (MS)
This protocol outlines a general workflow for the analysis of SMCC-labeled proteins by LC-MS.
Materials:
-
LC-MS system (e.g., ESI-QTOF)
-
Appropriate LC column for protein separation (e.g., C4 reversed-phase)
-
Mobile phases as for RP-HPLC
-
Labeled protein sample
Procedure:
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method (e.g., spin desalting column).
-
Dilute the sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Separate the protein species using a suitable LC gradient.
-
Acquire mass spectra in the appropriate mass range for the intact protein conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different species present in the sample.
-
The mass of the SMCC linker and the attached molecule is known. The number of labels per protein can be determined by the mass difference between the labeled and unlabeled protein.
-
The average degree of labeling is calculated by taking the weighted average of the different labeled species observed.
-
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation and Analysis
Caption: Workflow for ADC synthesis with SMCC and subsequent DOL determination.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a DOL determination method.
References
- 1. Maleimide Assays | AAT Bioquest [aatbio.com]
- 2. abcam.com [abcam.com]
- 3. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of N-(4-Carboxycyclohexylmethyl)maleimide Bioconjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo stability of bioconjugates formed using N-(4-Carboxycyclohexylmethyl)maleimide (CCM), benchmarked against other common thiol-reactive linkers.
The utility of maleimides in bioconjugation stems from their high reactivity and specificity towards thiol groups under physiological conditions. However, the resulting thioether bond's stability is a significant concern, primarily due to a retro-Michael reaction that can lead to deconjugation. This guide delves into the chemical dynamics of maleimide bioconjugate stability, presents comparative data, and provides detailed experimental protocols for stability assessment.
The Chemistry of Maleimide Bioconjugate Stability: A Tale of Two Reactions
The conjugation of a maleimide to a thiol-containing biomolecule, such as a cysteine residue in a protein, proceeds via a Michael addition reaction, forming a succinimidyl thioether linkage. The stability of this linkage is dictated by two competing reactions:
-
Retro-Michael Reaction: This reaction is the reverse of the initial conjugation, leading to the dissociation of the bioconjugate. The presence of other thiols, such as glutathione in the physiological environment, can facilitate this process, leading to the transfer of the conjugated molecule to other thiol-containing species. This can result in off-target effects and reduced therapeutic efficacy.[1]
-
Hydrolysis: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, opening the ring to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively locking the conjugate in place.[2] The rate of hydrolysis is influenced by the N-substituent of the maleimide.[1]
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Bioconjugate [label="Maleimide-Thiol Adduct\n(Succinimide Thioether)"]; Deconjugated [label="Deconjugated Biomolecule\n+ Maleimide Moiety"]; Stable_Conjugate [label="Hydrolyzed Adduct\n(Succinamic Acid Thioether)"];
Bioconjugate -> Deconjugated [label="Retro-Michael Reaction\n(Instability Pathway)", color="#EA4335", fontcolor="#202124"]; Bioconjugate -> Stable_Conjugate [label="Hydrolysis\n(Stability Pathway)", color="#34A853", fontcolor="#202124"]; } dot
Comparative Stability of Maleimide Bioconjugates
While specific quantitative data for the in vitro and in vivo stability of this compound (CCM) bioconjugates is not extensively available in the current literature, we can infer its stability based on studies of other N-substituted maleimides. The cyclohexylmethyl group in CCM is an N-alkyl substituent. Generally, N-alkyl maleimides form conjugates with moderate stability. The stability of these conjugates can be compared to other classes of maleimides and alternative thiol-reactive reagents.
| Linker Type | N-Substituent Class | Key Stability Characteristics | Reference |
| This compound (CCM) | Alkyl | Inferred: Moderate stability. Susceptible to retro-Michael reaction, with stability likely comparable to other N-alkyl maleimides. The carboxyl group is unlikely to significantly influence the succinimide ring stability. | General knowledge based on N-alkyl maleimide behavior |
| N-ethylmaleimide (NEM) | Alkyl | Forms moderately stable conjugates. Often used as a model compound in stability studies. Half-lives of conversion in the presence of glutathione can range from 3.1 to 18 hours depending on the conjugated thiol. | [3] |
| N-phenylmaleimide | Aryl | Forms more stable conjugates compared to N-alkyl maleimides. The aromatic ring can accelerate the stabilizing hydrolysis of the thiosuccinimide ring. Cysteine-linked antibody-drug conjugates (ADCs) with N-aryl maleimides showed less than 20% deconjugation in serum over 7 days, compared to 35-67% for N-alkyl maleimides. | [4] |
| Self-hydrolyzing Maleimides | With basic amino groups | Engineered for rapid hydrolysis of the succinimide ring to form a highly stable, ring-opened product, thus minimizing the potential for retro-Michael reaction. | [2] |
| Vinyl Sulfones | N/A | Form highly stable, irreversible thioether bonds that are not susceptible to the retro-Michael reaction. | [1] |
| Haloacetamides (e.g., Iodoacetamide) | N/A | Form stable, irreversible thioether bonds. | [5] |
Experimental Protocols for Stability Assessment
Accurate assessment of bioconjugate stability is crucial. Below are detailed protocols for in vitro stability studies.
In Vitro Stability Assay in Serum/Plasma
Objective: To determine the stability of the bioconjugate in a physiologically relevant matrix.
Materials:
-
Bioconjugate of interest
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 0.5% formic acid)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for metabolite identification)
Protocol:
-
Incubate the bioconjugate in serum or plasma at a final concentration of 1-10 µM at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of quenching solution to precipitate proteins and stop further degradation.[5]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact conjugate at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
dot graph { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Thiol Exchange Assay with Glutathione (GSH)
Objective: To assess the susceptibility of the bioconjugate to the retro-Michael reaction in the presence of a competing thiol.
Materials:
-
Bioconjugate of interest
-
Glutathione (GSH) solution (e.g., 1-5 mM in PBS)
-
PBS, pH 7.4
-
HPLC system
-
Mass spectrometer for product identification
Protocol:
-
Incubate the bioconjugate with an excess of GSH in PBS at 37°C.
-
Monitor the reaction over time by taking aliquots at regular intervals.
-
Analyze the aliquots directly by RP-HPLC to quantify the decrease in the parent bioconjugate peak and the appearance of new peaks corresponding to the deconjugated biomolecule and the GSH-adduct of the maleimide.
-
Confirm the identity of the products by mass spectrometry.
-
Calculate the rate of deconjugation.
Conclusion
While this compound (CCM) offers a convenient linker for bioconjugation, the stability of the resulting thioether bond is a critical consideration, particularly for in vivo applications where the presence of endogenous thiols can lead to deconjugation via the retro-Michael reaction. The stability of CCM bioconjugates is expected to be comparable to other N-alkyl maleimides, which is generally moderate. For applications requiring high stability, alternatives such as N-aryl maleimides, self-hydrolyzing maleimides, or non-maleimide-based linkers like vinyl sulfones should be considered. The choice of linker should be guided by the specific requirements of the application, including the desired pharmacokinetic profile and the acceptable level of payload release. Rigorous in vitro and in vivo stability studies, as outlined in this guide, are essential for the successful development of robust and effective bioconjugates.
References
- 1. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Maleimide Standard: A Comparative Guide to Thiol-Reactive Crosslinkers
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. While N-(4-Carboxycyclohexylmethyl)maleimide (SMCC) and other N-alkylmaleimides have long been the workhorses for thiol-reactive crosslinking, concerns regarding the stability of the resulting thioether bond have driven the development of a new generation of alternatives. This guide provides an objective comparison of traditional maleimides with next-generation maleimides, vinyl sulfones, iodoacetamides, and thiol-ene click chemistry reagents, supported by experimental data to inform the selection of the optimal crosslinking strategy.
The Achilles' heel of traditional maleimide-based conjugation is the susceptibility of the thiosuccinimide linkage to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[1][2] This can lead to deconjugation and a loss of efficacy for antibody-drug conjugates (ADCs) and other targeted therapies. The alternatives presented here offer improved stability and, in some cases, different reactivity profiles, providing a more robust toolkit for bioconjugation.
Comparative Performance of Thiol-Reactive Crosslinkers
The selection of a thiol-reactive crosslinker is a balance between reaction kinetics, specificity, and the stability of the final conjugate. The following tables summarize the key performance characteristics of SMCC and its alternatives.
| Feature | N-Alkylmaleimides (e.g., SMCC) | Next-Generation Maleimides (NGMs, e.g., N-Arylmaleimides) | Vinyl Sulfones | Iodoacetamides | Thiol-Ene Click Chemistry |
| Reactive Group | Maleimide | Substituted Maleimide | Vinyl Sulfone | Iodoacetyl | Alkene |
| Reaction Type | Michael Addition | Michael Addition with subsequent stabilization | Michael Addition | Nucleophilic Substitution (SN2) | Radical-mediated Thiol-Ene Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 6.5 - 7.5[3] | 7.4[4] | 7.0 - 9.0[5] | 8.0 - 8.5[3] | Neutral |
| Reaction Rate | Very High[6] | ~2.5 times faster than N-alkylmaleimides[4] | Slower than maleimides[1] | High[3] | High (photoinitiated)[7] |
| Conjugate Stability | Susceptible to retro-Michael addition (thiol exchange)[1] | Enhanced stability due to rapid hydrolysis of the thiosuccinimide ring[4] | Highly Stable, Irreversible[1] | Highly Stable, Irreversible[3] | Highly Stable, Irreversible[7] |
| Crosslinker Class | Reaction Conditions | Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| N-Alkylmaleimides | pH 6.5-7.5, Room Temperature | < 1 hour | >90% | Fast reaction kinetics, high specificity for thiols at neutral pH. | Conjugate instability due to retro-Michael reaction.[1] |
| Next-Generation Maleimides | pH 7.4, Room Temperature | < 1 hour | >90% | Increased conjugate stability, faster reaction rates than N-alkylmaleimides.[4] | Can still be susceptible to hydrolysis before conjugation. |
| Vinyl Sulfones | pH 7.0-9.0, Room Temperature | 2-4 hours | >90% | Forms a highly stable, irreversible thioether bond.[1] | Slower reaction rate compared to maleimides.[1] |
| Iodoacetamides | pH 8.0-8.5, Room Temperature | 2-4 hours | >90% | Forms a very stable, irreversible thioether bond.[3] | Can exhibit lower specificity with potential for side reactions with other residues at higher pH.[8] |
| Thiol-Ene Click Chemistry | Photoinitiator, UV light (365 nm), Room Temperature | 5-60 minutes | >95% | Highly efficient, forms a very stable bond, orthogonal to other chemistries.[7] | Requires a photoinitiator and UV light source. |
Reaction Mechanisms and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Reaction mechanisms of common thiol-reactive crosslinkers.
Caption: A generalized workflow for bioconjugation using thiol-reactive crosslinkers.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for each class of crosslinker.
Protocol 1: Protein Labeling with a Maleimide Crosslinker
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent (optional): Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching (Optional): To quench any unreacted maleimide, add a 100-fold molar excess of free cysteine or N-acetyl cysteine and incubate for 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Protein Conjugation with a Vinyl Sulfone Crosslinker
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: Phosphate or borate buffer, pH 8.0-9.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. Ensure the buffer does not contain any primary amines if the vinyl sulfone is part of a heterobifunctional crosslinker with an amine-reactive group.
-
Conjugation: Add a 10- to 50-fold molar excess of the vinyl sulfone stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.[10]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted crosslinker.
-
Characterization: Characterize the conjugate using appropriate analytical techniques to confirm conjugation and determine the degree of labeling.
Protocol 3: Protein Labeling with an Iodoacetamide Crosslinker
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Iodoacetamide-functionalized molecule (freshly prepared 10 mM stock in DMSO or DMF)
-
Conjugation Buffer: PBS or Tris buffer, pH 8.0-8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer.
-
Conjugation: Add a 10- to 20-fold molar excess of the freshly prepared iodoacetamide stock solution to the protein solution. The reaction should be performed in the dark as iodoacetamides are light-sensitive.[11]
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[12]
-
Purification: Separate the labeled protein from unreacted iodoacetamide using size-exclusion chromatography.[12]
-
Characterization: Determine the degree of labeling by UV-Vis spectroscopy and confirm conjugation by mass spectrometry.
Protocol 4: Bioconjugation via Thiol-Ene Click Chemistry
Materials:
-
Thiol-containing biomolecule
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DPAP)
-
Reaction Buffer: PBS or other suitable buffer, pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer. A molar ratio of 1:1 to 1:10 (thiol:alkene) is typically used.[7]
-
Initiator Addition: Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mol%.[7]
-
Photo-initiation: Expose the reaction mixture to UV light (365 nm) for 5-60 minutes at room temperature.[7] The optimal irradiation time should be determined empirically.
-
Purification: Purify the conjugate using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials and the photoinitiator.
-
Characterization: Analyze the conjugate by mass spectrometry and other relevant techniques to confirm the formation of the thioether bond.
Conclusion
The field of bioconjugation has evolved beyond the traditional reliance on N-alkylmaleimides.[13] Next-generation maleimides, vinyl sulfones, iodoacetamides, and thiol-ene click chemistry offer a range of alternatives with enhanced stability and diverse reactivity profiles.[1][13] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate thiol-reactive crosslinker to meet the specific demands of their research, diagnostic, or therapeutic development goals, ultimately leading to more robust and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. benchchem.com [benchchem.com]
The Crucial Role of Linker Length in Optimizing Antibody-Drug Conjugate Efficacy
A Comparative Analysis for Researchers and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is a delicate balance between its constituent parts: a highly specific monoclonal antibody, a potent cytotoxic payload, and the critical linker that connects them.[1][2][3] The linker is not merely a passive bridge; its chemical properties, particularly its length, profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.[][5] This guide provides a comparative analysis of how linker length, with a focus on polyethylene glycol (PEG) spacers, impacts ADC efficacy, supported by experimental data and detailed methodologies to inform the rational design of next-generation targeted cancer therapies.
The inclusion of hydrophilic linkers, such as those containing PEG units, can mitigate the aggregation propensity of ADCs, especially those with hydrophobic payloads, and improve their pharmacokinetic profiles.[6][7] Longer PEG chains can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[6] This extended circulation time can result in greater accumulation of the ADC in tumor tissue. However, there is a potential trade-off, as increased linker length may sometimes be associated with a decrease in in vitro potency.[6]
Comparative Efficacy of ADCs with Varying Linker Lengths
The following table summarizes quantitative data from preclinical studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.[6]
| ADC Component | Linker Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Pharmacokinetics (Half-life) | Reference |
| Anti-Trop2-MMAE | PEG8 | Not explicitly stated | Significant tumor suppression (BxPC3 Xenograft) | Slower clearance observed | [6] |
| Anti-Trop2-MMAE | PEG12 | Not explicitly stated | Significant anti-tumor activity (Breast Cancer Xenograft) | Longer than shorter PEG chains | [6] |
| Anti-Trop2-mPEG24-MMAE | mPEG24 | Not explicitly stated | Significant tumor suppression (BxPC3 Xenograft) | Prolonged half-life | [6][8] |
| RS7-MMAE | mPEG24 | Not explicitly stated | Maximum tumor suppression | Enhanced animal tolerability | [8] |
Key Observations:
-
Increasing PEG linker length generally correlates with a longer plasma half-life and, in some instances, improved in vivo efficacy.[6]
-
A study on a PEGylated glucuronide-MMAE linker indicated that a PEG8 side chain was the minimum length to achieve optimal slower clearance, with longer chains like PEG12 and PEG24 not providing a significant further advantage in this specific parameter.[6]
-
The optimal PEG linker length is context-dependent and is influenced by the hydrophobicity of the payload, the characteristics of the antibody, and the target antigen density.[6] A systematic evaluation of a range of linker lengths is therefore crucial in the preclinical development of any new ADC.[6][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to kill 50% of a cancer cell population (IC50).
-
Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs with varying linker lengths are serially diluted and added to the cells. Control wells receive no treatment or a non-targeting ADC.
-
Incubation: The plates are incubated for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Pharmacokinetic (PK) Study in Rodents
This study evaluates how the ADC is absorbed, distributed, metabolized, and excreted over time.[10]
-
Animal Model: Healthy mice or rats are used for the study.
-
ADC Administration: A single intravenous (IV) dose of the ADCs with different PEG linker lengths is administered to the animals.[6][10]
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.[6]
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.[6]
-
Quantification of ADC: The concentration of the total antibody or the ADC in the plasma samples is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[6][10]
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd).
In Vivo Tumor Xenograft Study
This study assesses the anti-tumor efficacy of the ADC in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human cancer cells to establish tumors.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into groups to receive the vehicle control, a non-targeting ADC, or ADCs with different linker lengths at a specified dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[10]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[10] Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Visualizing ADC Structure and Experimental Workflow
To better understand the components of an ADC and the workflow for its evaluation, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Preclinical evaluation workflow for ADCs.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Linker technologies for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker technologies for antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of N-(4-Carboxycyclohexylmethyl)maleimide: A Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of N-(4-Carboxycyclohexylmethyl)maleimide (CAS No. 64987-82-2), a bifunctional linker commonly utilized in the synthesis of PROTACs and other bioconjugates. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE): A comprehensive approach to personal protection is essential. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat must be worn and fully fastened. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended, especially when handling the solid compound.[2] |
Step-by-Step Disposal Protocol
Due to its hazardous nature, this compound and its associated waste must be treated as hazardous chemical waste.[2] Disposal should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]
Step 1: Waste Segregation and Collection
Proper waste segregation at the point of generation is the foundational step for safe disposal.
-
Solid Waste:
-
Unused or expired solid this compound should be kept in its original, clearly labeled container.
-
Contaminated consumables, such as pipette tips, weighing paper, gloves, and bench paper, must be collected in a designated, sealed, and chemical-resistant container. This container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.[2]
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions (e.g., dissolved in DMSO or DMF) must be collected as hazardous liquid chemical waste.[2]
-
Aqueous Solutions: All aqueous solutions from experiments, including reaction buffers and washes containing this compound, must be collected in a dedicated, leak-proof, and chemically resistant container.[2]
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration.[2]
-
Step 2: Chemical Inactivation (Optional, for research purposes and with EHS approval)
The maleimide functional group is reactive towards thiols.[3] This reactivity can be exploited to quench the maleimide, rendering it less hazardous before disposal. This procedure should only be performed by trained personnel and with prior approval from your institution's EHS office. The quenched solution is still considered hazardous waste and must be disposed of accordingly.[2]
Experimental Protocol for Quenching:
-
Preparation: In a designated chemical fume hood, place the liquid waste containing this compound into a suitable container that can accommodate at least a 10% increase in volume.
-
Quenching Agent: Prepare a solution of a thiol-containing compound, such as N-acetylcysteine or glutathione, in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4). A 1.5 to 2-fold molar excess of the thiol relative to the estimated amount of this compound is recommended.
-
Reaction: Slowly add the thiol solution to the liquid waste while stirring.
-
Incubation: Allow the mixture to react for at least two hours at room temperature to ensure complete conversion of the maleimide to a more stable thioether.[2]
-
Disposal: The resulting solution must be collected and disposed of as hazardous liquid chemical waste through your institution's EHS office.[2]
Step 3: Storage and Disposal
-
Waste Storage: Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory, away from incompatible materials.[2]
-
Disposal Request: When waste containers are approximately 75% full, arrange for pick-up by your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
-
Documentation: Complete all required hazardous waste disposal forms or tags as per your institutional and local regulations.[2]
Do not dispose of this compound down the drain or in the regular trash. [3]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office. For large spills, contact your institution's emergency response team immediately.[3]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(4-Carboxycyclohexylmethyl)maleimide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-Carboxycyclohexylmethyl)maleimide (CAS 64987-82-2). The following procedures are designed to ensure safe operational use and proper disposal of this chemical, which is commonly used as a sulfhydryl crosslinking reagent and a PROTAC linker.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory to minimize exposure risks.
Table 1: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and fine dust that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and potential irritation. Double gloving is recommended.[6] |
| Skin and Body Protection | Laboratory coat and full skin coverage. An apron may be necessary for larger quantities.[4][7] | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial for personnel safety and experimental integrity.
1. Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[8]
-
Verify that a safety shower and an eye wash station are readily accessible and operational.[5]
-
Confirm that the local exhaust ventilation is functioning correctly.[4]
-
Don all required PPE as specified in Table 1.
2. Handling the Compound:
-
This compound is typically a white to pale yellow solid.[3][9]
-
Avoid all personal contact, including inhalation of dust.[7]
-
Prevent the formation of dust during handling. Use appropriate tools, such as anti-static weigh paper, when weighing the solid compound.[8]
-
Weigh and handle the compound within the confines of a chemical fume hood.[5]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C).[2][11]
-
Protect the compound from moisture and light.[5] Storing under an inert atmosphere is also recommended.[4]
4. In Case of Exposure:
-
If on skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][12]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
If swallowed: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water and seek medical attention.[5]
Experimental Protocol: Protein Labeling with this compound
This protocol outlines a general procedure for conjugating this compound to a protein via its thiol groups.
Materials:
-
This compound
-
Protein with accessible thiol groups (e.g., cysteine residues)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
Solvent for dissolving the maleimide (e.g., DMSO or DMF)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a known concentration.
-
Prepare Maleimide Stock Solution: Dissolve this compound in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Initiate Conjugation Reaction: Add a molar excess of the maleimide stock solution to the protein solution. The exact molar ratio will depend on the protein and the desired degree of labeling and should be optimized for each specific application.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Purify the Conjugate: Remove the unreacted maleimide and any byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Characterize the Conjugate: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry, SDS-PAGE).
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[8]
1. Waste Segregation:
-
Collect all waste materials, including unused compound, contaminated gloves, pipette tips, and disposable labware, in a designated and clearly labeled hazardous waste container.[4]
-
Do not mix with other waste streams unless compatibility has been confirmed.[4]
2. Liquid Waste:
-
Collect all liquid waste containing the compound in a clearly labeled, sealed hazardous waste container.[8]
-
Do not pour solutions down the drain.[8]
3. Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Caption: A logical workflow for protein labeling using this compound.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-[4-(-Carboxycyclohexylmethyl)]maleimide | 64987-82-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.pt [fishersci.pt]
- 11. This compound, 64987-82-2 | BroadPharm [broadpharm.com]
- 12. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
